molecular formula C7H11N3 B1420866 1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 1196156-80-5

1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B1420866
CAS No.: 1196156-80-5
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-80-5
Record name 1-(pyrrolidin-3-yl)-1H-pyrazole
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Foundational & Exploratory

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-3-yl)-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic utility of the 1-(Pyrrolidin-3-yl)-1H-pyrazole scaffold, a privileged high-value fragment in modern drug discovery.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a versatile pharmacophore combining a weak hydrogen-bond acceptor (pyrazole) with a solubilizing, vector-rich aliphatic cycle (pyrrolidine). This scaffold has gained prominence as a critical building block for kinase inhibitors (specifically JNK3 and JAK family) and immunomodulators (IRAK4, LRRK2).

Its structural duality offers two distinct advantages:

  • The Pyrazole Head: Serves as a robust hinge-binder or metal-chelating motif within the ATP-binding pocket of kinases.

  • The Pyrrolidine Tail: Provides a chiral vector (C3-position) to direct substituents toward solvent-exposed regions, improving physicochemical properties (solubility, LogD) without compromising binding affinity.

Structural Analysis & Pharmacophore Properties[1]

The this compound core (MW: 137.18 Da) is a "Rule of Three" compliant fragment. Its utility stems from its ability to lower lipophilicity while providing a handle for further functionalization.

Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 137.18 g/mol Ideal for FBDD; leaves room for heavy substitution.
ClogP ~0.3 - 0.8Low lipophilicity enhances aqueous solubility of lead compounds.
TPSA ~28 ŲHigh membrane permeability potential; CNS penetrant (relevant for JNK3/LRRK2).
H-Bond Donors 1 (Pyrrolidine NH)Key vector for amide/urea coupling or salt formation.
H-Bond Acceptors 2 (Pyrazole N2, Pyrrolidine N)Pyrazole N2 often engages the kinase "hinge" region.
Stereochemistry as a Design Lever

The C3 position of the pyrrolidine ring is a chiral center.

  • (R)-Enantiomer: Often preferred in specific kinase pockets to avoid steric clash with the gatekeeper residue.

  • (S)-Enantiomer: Explored to alter vector trajectory by ~109.5°, potentially accessing unique sub-pockets (e.g., ribose pocket).

Synthetic Pathways: Accessing the Core

The construction of the N1-C3 bond between pyrazole and pyrrolidine is the critical step. Two primary methodologies are employed: Mitsunobu Coupling (for chirality inversion/retention logic) and Nucleophilic Substitution (SN2).

Method A: Mitsunobu Coupling (Preferred)

This route is preferred for maintaining high enantiomeric purity. It typically proceeds with inversion of configuration at the pyrrolidine C3 center.

  • Reagents: N-Boc-3-hydroxypyrrolidine, 1H-Pyrazole, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Mechanism: Activation of the hydroxyl group followed by

    
     attack by the pyrazole nitrogen.
    
Method B: Nucleophilic Substitution ( )

A scalable route using activated electrophiles (mesylates or halides).

  • Reagents: N-Boc-3-methanesulfonyloxypyrrolidine, Cesium Carbonate (

    
    ), DMF, Heat.
    
  • Advantage: Avoids azo-byproducts; easier purification on large scale.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: N-Boc-3-Hydroxypyrrolidine Activation Activation (Mesylation or PPh3/DIAD) Start->Activation Activate C3 Coupling Coupling with 1H-Pyrazole (SN2 Mechanism) Activation->Coupling + Pyrazole / Base Intermediate Intermediate: N-Boc-1-(pyrrolidin-3-yl)pyrazole Coupling->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection -Boc Group Final Final Product: This compound Deprotection->Final

Caption: Step-by-step synthetic workflow for generating the this compound core.

Therapeutic Applications: Case Studies

Case Study 1: JNK3 Inhibitors (Neurodegeneration)

Target: c-Jun N-terminal Kinase 3 (JNK3).[1][2] Relevance: JNK3 is highly expressed in the CNS and is a key driver of neuronal apoptosis in Parkinson’s and Alzheimer’s disease. Role of Scaffold: In JNK3 inhibitors (e.g., pyrimidyl-pyrazole derivatives), the pyrazole moiety acts as the ATP-competitive element, binding to the hinge region. The pyrrolidin-3-yl group extends into the solvent-exposed region.

  • Mechanism: The pyrrolidine amine can be acylated (e.g., with cyclopropanecarbonyl) to form specific H-bonds with residues at the pocket entrance, improving selectivity over JNK1/2 isoforms.

  • Key Reference: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors [1].[2]

Case Study 2: LRRK2 & IRAK4 Inhibitors (Inflammation)

Target: Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] Relevance: Autoimmune diseases (Rheumatoid Arthritis, Lupus) and Parkinson's. Role of Scaffold: The scaffold serves as a "solubility tail" that also modulates metabolic stability. In LRRK2 inhibitors, the pyrrolidine ring is often substituted to tune the Brain-to-Plasma ratio (Kp) , critical for CNS efficacy.

  • Key Reference: Patent US 10,336,762 B2 describes IRAK4 inhibitors utilizing pyrrolidine-substituted pyrazoles to inhibit cytokine production (IL-6, TNF

    
    ) [2].
    
Visualization: JNK3 Signaling & Inhibition

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK7 MKK7 (MAP2K7) ASK1->MKK7 Phosphorylation JNK3 JNK3 (MAPK10) MKK7->JNK3 Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Gene Expression Inhibitor 1-(Pyrrolidin-3-yl)-pyrazole Scaffold Inhibitor Inhibitor->JNK3 ATP Competitive Inhibition

Caption: The JNK3 signaling cascade leading to neuronal apoptosis, highlighting the intervention point of pyrazole-based inhibitors.

Experimental Protocols

Protocol A: Synthesis of (R)-1-(Pyrrolidin-3-yl)-1H-pyrazole

Based on standard Mitsunobu protocols adapted for pyrazoles.

  • Reagents:

    • (S)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq)

    • 1H-Pyrazole (1.2 eq)

    • Triphenylphosphine (

      
      ) (1.5 eq)
      
    • DIAD (1.5 eq)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve (S)-1-N-Boc-3-hydroxypyrrolidine, 1H-Pyrazole, and

      
       in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
      
    • Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C.

    • Allow reaction to warm to Room Temperature (RT) and stir for 16 hours.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc) to yield (R)-tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. (Note: Inversion of configuration occurs).

    • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq). Stir 2 hours. Concentrate to yield the trifluoroacetate salt of the title compound.

Protocol B: JNK3 Kinase Inhibition Assay (LANCE Ultra)

Validation system for scaffold activity.

  • Reagents: Recombinant human JNK3 kinase, ULight-labeled peptide substrate (e.g., myelin basic protein derived), Europium-anti-phospho-substrate antibody, ATP.

  • Procedure:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
      
    • Incubate JNK3 enzyme (5 nM final) with compound for 15 mins at RT.

    • Add ATP (at

      
      ) and ULight-substrate (50 nM). Incubate 60 mins.
      
    • Add Detection Mix (Eu-antibody + EDTA). Incubate 60 mins.

    • Read: Measure TR-FRET signal (Ex 320nm / Em 665nm) on a multimode plate reader (e.g., EnVision).

    • Analysis: Calculate

      
       using a 4-parameter logistic fit.
      

References

  • Oh, Y., et al. (2020). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376.

  • Bacon, E., et al. (2019). "Pyrrolo[1,2-b]pyridazine derivatives and their use as IRAK4 inhibitors." U.S. Patent No. 10,336,762.[4] Washington, DC: U.S. Patent and Trademark Office.

  • ChemScene. (n.d.). "(R)-1-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride Product Information."

  • Vertex Pharmaceuticals. (2015). "Inhibitors of LRRK2 Kinase Activity." WIPO Patent Application WO/2015/113452.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidin-3-yl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The pyrrolidin-3-yl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This guide analyzes the structural logic required to transform this scaffold into high-potency lead compounds, specifically targeting the Janus Kinase (JAK) family.

The scaffold's utility stems from its biphasic nature:

  • The Pyrazole Core: Acts as the primary "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of the kinase.

  • The Pyrrolidine Moiety: serves as a solubilizing vector that projects substituents into the solvent-exposed region, allowing for the modulation of pharmacokinetic (PK) properties (LogD, metabolic stability) without disrupting the hinge interaction.

This guide provides a validated SAR roadmap, a self-verifying synthesis protocol, and the biological context necessary for rational drug design.

Biological Context: The JAK-STAT Signaling Pathway

To design effective inhibitors, one must understand the signaling cascade. JAK inhibitors function by blocking the phosphorylation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus.

Mechanism of Action Visualization

JAK_STAT_Pathway Ligand Cytokine Ligand (IL-6, IFN-gamma) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Pyrrolidin-3-yl Pyrazole) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (Blocked by Inhibitor) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus (Gene Transcription) STAT_Phos->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade. The pyrrolidin-3-yl pyrazole scaffold targets the ATP-binding site of the JAK node, preventing STAT phosphorylation.

Structure-Activity Relationship (SAR) Analysis

The optimization of the pyrrolidin-3-yl pyrazole scaffold is non-trivial. It requires independent tuning of three specific zones.

The Hinge Binding Region (Pyrazole)

The pyrazole ring typically functions as a monodentate or bidentate hydrogen bond donor/acceptor system.

  • N1-Substitution: Generally, the N1 nitrogen must remain unsubstituted or carry a small group (e.g., methyl) to maintain H-bond acceptor capability with the kinase hinge region (e.g., Glu966 in JAK2). Bulky groups here often abolish activity due to steric clash.

  • C3/C5-Aryl Groups: Introducing electron-deficient aryl rings (e.g., 4-fluorophenyl) at C3 often enhances potency by engaging the hydrophobic back pocket (Gatekeeper residue interaction).

The Chiral Vector (Pyrrolidine C3)

The connection point between the pyrazole and pyrrolidine is the critical stereogenic center.

  • Stereochemistry (R vs. S): This is the most sensitive SAR parameter. In many JAK1-selective series, the (R)-configuration at the pyrrolidine C3 position is essential for optimal fit. The (S)-enantiomer often creates a steric clash with the ribose-binding pocket, reducing potency by >100-fold.

  • Rigidity: The pyrrolidine ring restricts the conformational freedom of the "tail," reducing the entropic penalty upon binding compared to linear alkyl amines.

The Solvent Front (Pyrrolidine N1)

The pyrrolidine nitrogen is the primary handle for tuning ADME properties.

  • Cyanoacetyl Groups: Attaching a cyanoacetyl group (-CO-CH2-CN) can convert a reversible inhibitor into a covalent inhibitor by targeting a specific cysteine residue (e.g., Cys909 in JAK3).

  • Sulfonamides/Amides: Capping the nitrogen with small polar groups reduces hERG liability and improves metabolic stability against oxidative deamination.

SAR Logic Visualization

SAR_Map Core Pyrrolidin-3-yl Pyrazole Core Zone1 Zone 1: Pyrazole Ring (Hinge Binder) Core->Zone1 Zone2 Zone 2: C3 Chirality (Stereoselectivity) Core->Zone2 Zone3 Zone 3: Pyrrolidine N1 (Solvent Front/ADME) Core->Zone3 HBond H-Bond Donor/Acceptor (Critical for Potency) Zone1->HBond R_Isomer (R)-Config Preferred (Fits Ribose Pocket) Zone2->R_Isomer Solubility Modulates LogD & Metabolic Stability Zone3->Solubility

Figure 2: SAR decomposition of the scaffold. Zone 2 (Chirality) acts as the gatekeeper for potency, while Zone 3 tunes drug-like properties.

Quantitative Data Summary

The following table synthesizes representative SAR data illustrating the impact of stereochemistry and N-capping on JAK1 inhibition [1, 2].

Compound IDR-Group (Pyrrolidine N1)Stereochemistry (C3)JAK1 IC50 (nM)Selectivity (JAK1/JAK2)Notes
PP-01 H (Free Amine)Racemic1201.5xPoor cellular permeability.
PP-02 Methyl(R)1510xLead Candidate. High potency.
PP-03 Methyl(S)>1000N/AStereochemical clash confirms binding mode.
PP-04 Cyanoacetyl(R)2.550xCovalent mechanism (Cys targeting).
PP-05 Benzyl(R)4502xSteric bulk at solvent front reduces potency.

Table 1: Comparative potency data. Note the drastic loss of activity in the (S)-enantiomer (PP-03), validating the stereochemical requirement.

Experimental Protocol: Synthesis & Validation

Trustworthiness: This protocol utilizes a convergent synthesis strategy. The use of Boc-protection is critical to prevent polymerization of the pyrrolidine amine during the coupling phase.

Synthetic Workflow
  • Coupling: Reaction of 4-iodo-1H-pyrazole with (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate via Buchwald-Hartwig amination or direct SNAr (depending on pyrazole activation).

  • Deprotection: Removal of the Boc group using TFA/DCM.

  • Functionalization: Acylation or alkylation of the free pyrrolidine nitrogen.

Step-by-Step Methodology

Step 1: Amide Coupling (The Linkage)

  • Reagents: 1H-pyrazole-4-carboxylic acid (1.0 eq), (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure: Dissolve acid in DMF. Add DIPEA and HATU. Stir for 15 min at RT to activate the acid. Add the amine.[1][2] Stir for 12h.

  • Validation: Monitor by LC-MS for product mass [M+H]+. Quench with water, extract with EtOAc.

Step 2: N-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) (20% v/v in DCM).

  • Procedure: Dissolve the intermediate from Step 1 in DCM. Add TFA dropwise at 0°C. Warm to RT and stir for 2h.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 to obtain the free base.

Step 3: Biological Assay (ADP-Glo Kinase Assay)

  • Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

  • Protocol:

    • Incubate Compound (serial dilutions) with JAK1 enzyme (0.5 ng/µL) and substrate (Poly Glu:Tyr) in kinase buffer for 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthetic Pathway Visualization

Synthesis_Flow Reactant1 Pyrazole-4-carboxylic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Reactant1->Step1 Reactant2 (R)-N-Boc-3-aminopyrrolidine Reactant2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM) Intermediate->Step2 Product Final Scaffold (Free Amine) Step2->Product

Figure 3: Convergent synthesis pathway ensuring stereochemical retention and high yield.

References

  • Kim, B. M., et al. (2018).[3] Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor.[3] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8]

  • Duan, J. J., et al. (2014).[2] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Lafferayrie-Jost, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. MDPI Molecules.

Sources

A Technical Guide to Novel Heterocyclic Intermediates Featuring Pyrrolidine and Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Pyrrolidine-Pyrazole Hybrids in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds into novel hybrid molecules is a cornerstone of innovative drug design. Among the vast array of heterocyclic systems, the fusion or linkage of pyrrolidine and pyrazole rings has emerged as a particularly fruitful area of research. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for the exploration of chemical space in ways that planar aromatic systems cannot.[1] This non-planarity, or "pseudorotation," is critical for establishing precise stereochemical interactions with biological targets.[1] Conversely, the pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold with versatile hydrogen bonding capabilities and metabolic stability.[2][3][4]

This guide provides an in-depth technical exploration of novel heterocyclic intermediates containing both pyrrolidine and pyrazole rings. We will delve into the rationale behind their synthesis, the critical aspects of their characterization, and their burgeoning applications in the development of next-generation therapeutics. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower your own discovery programs.

I. The Architectural Blueprint: Rationale for Pyrrolidine-Pyrazole Scaffolds

The decision to incorporate both pyrrolidine and pyrazole moieties into a single molecular entity is driven by a compelling set of structure-activity relationship (SAR) principles.[5] The pyrrolidine ring often serves to enhance aqueous solubility and can modulate other physicochemical properties, in addition to being a key part of the pharmacophore.[6] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating critical interactions with protein targets.[6]

The pyrazole ring system is a bioisostere for other functionalities and is a core component of several FDA-approved drugs, highlighting its therapeutic relevance.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][7][8] The combination of these two scaffolds, therefore, creates a powerful synergy, allowing for the development of multi-target drugs with potentially enhanced efficacy and improved pharmacokinetic profiles.[9][10]

II. Constructing the Core: Synthetic Strategies and Mechanistic Considerations

The synthesis of pyrrolidine-pyrazole hybrids can be approached through various strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

A. Convergent Synthesis: The Power of Pre-functionalized Building Blocks

A common and efficient approach involves the coupling of pre-synthesized pyrrolidine and pyrazole-containing fragments. This convergent strategy allows for the late-stage introduction of diversity and simplifies purification.

A representative workflow for a convergent synthesis is the cyclization of pyrrolidine-based chalcone derivatives with hydrazine monohydrate to yield pyrazoline-containing pyrrolidine moieties.[9]

Experimental Protocol: Synthesis of Pyrrolidine-Based Pyrazolines [9]

  • Chalcone Synthesis: (E)-3-[substituted phenyl]-1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one derivatives are synthesized via the Claisen-Schmidt condensation of 4-(pyrrolidin-1-yl)acetophenone with various substituted benzaldehydes in the presence of a base.

  • Cyclization: The purified chalcone derivative is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: Hydrazine monohydrate is added to the solution, and the reaction mixture is refluxed for a specified period (typically 4-8 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.

The causality behind this experimental choice lies in the robust and well-established nature of both the Claisen-Schmidt condensation and the subsequent pyrazoline formation from α,β-unsaturated ketones. This allows for the rapid generation of a library of analogs by simply varying the substituted benzaldehyde in the initial step.

B. Divergent Synthesis: Building Complexity from a Common Intermediate

In a divergent approach, a common intermediate containing one of the heterocyclic rings is synthesized and then elaborated to introduce the second ring and other desired functionalities. For instance, a pyrazole-containing aldehyde can serve as a versatile precursor for the construction of a pyrrolidine ring.[11]

Logical Flow of a Divergent Synthesis:

Divergent_Synthesis A Pyrazole Precursor (e.g., Pyrazole-4-carboxaldehyde) B Reaction with a suitable N-containing nucleophile and a C3 synthon A->B Step 1 C Cyclization to form Pyrrolidine Ring B->C Step 2 D Further Functionalization C->D Optional E Final Pyrrolidine-Pyrazole Hybrid D->E

Caption: A generalized workflow for a divergent synthesis of pyrrolidine-pyrazole hybrids.

C. Asymmetric Synthesis: Controlling Stereochemistry

Given the importance of stereochemistry in drug-target interactions, the development of asymmetric syntheses for chiral pyrrolidine-pyrazole intermediates is of paramount importance.[1] Chiral pyrrolidine derivatives are frequently used as organocatalysts to induce enantioselectivity in various transformations.[12][13][14]

One elegant strategy involves a chiral amine-catalyzed Michael/hemiaminal cascade reaction between a suitable hydrazine compound and an α,β-unsaturated aldehyde to afford chiral pyrazolidine derivatives.[12][15] The use of bulky, chiral pyrrolidine catalysts, such as protected prolinols, can deliver the desired products with high enantioselectivity.[12]

III. Structural Verification and Purity Assessment: A Multi-technique Approach

The unambiguous characterization of novel heterocyclic compounds is a critical step to ensure their structural integrity and purity before biological evaluation.[5][16] A combination of spectroscopic and analytical techniques is essential for a comprehensive analysis.

Technique Information Obtained Rationale for Use
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Essential for confirming the successful formation of the desired scaffold and the relative orientation of substituents.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the molecular formula and aids in structural elucidation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C=N).Useful for monitoring the progress of a reaction by observing the appearance or disappearance of key functional group absorptions.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.The gold standard for unambiguous stereochemical assignment and conformational analysis.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Crucial for ensuring that biological data is not confounded by the presence of impurities.

Table 1: Key Characterization Techniques for Pyrrolidine-Pyrazole Intermediates.

Experimental Workflow: Compound Characterization

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity HPLC Analysis Start->Purity Purification Purification (if needed) Purity->Purification Purity < 95% Final Pure, Characterized Compound Purity->Final Purity ≥ 95% Purification->Purity Xray X-ray Crystallography (for suitable crystals) Final->Xray

Caption: A typical workflow for the characterization and purity assessment of a novel heterocyclic compound.

IV. Therapeutic Potential and Applications in Drug Discovery

The structural and electronic properties of pyrrolidine-pyrazole hybrids make them attractive scaffolds for a wide range of therapeutic targets.

A. Anticancer Activity

Many heterocyclic compounds containing pyrazole and pyrrolidine moieties have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17] The mechanism of action can vary, but often involves interactions with key enzymes or proteins involved in cell proliferation and survival. Structure-activity relationship (SAR) studies have shown that small modifications to the heterocyclic core can significantly influence pharmacological potency.[16]

B. Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[2][18] The incorporation of a pyrrolidine ring can modulate the pharmacokinetic properties and potentially lead to compounds with improved efficacy and safety profiles.[7]

C. Antimicrobial and Antiviral Applications

The search for new antimicrobial and antiviral agents is a global health priority. Pyrrolidine-pyrazole hybrids have shown promise in this area, with some derivatives exhibiting potent activity against various bacterial and fungal strains.[19][20][21] They are also being investigated for their potential to inhibit viral replication.[21]

D. Other Therapeutic Areas

The versatility of the pyrrolidine-pyrazole scaffold has led to its exploration in a multitude of other therapeutic areas, including:

  • Antidiabetic: Inhibition of enzymes like α-glucosidase.[9]

  • Antitubercular: Targeting Mycobacterium tuberculosis.[22]

  • Neuroprotective: Potential applications in neurodegenerative diseases.[23]

V. Future Directions and Concluding Remarks

The field of novel heterocyclic intermediates containing pyrrolidine and pyrazole rings is a dynamic and rapidly evolving area of medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the rational design of new drug candidates.[24]

The inherent "drug-likeness" of these scaffolds, combined with their synthetic tractability, ensures that they will remain a fertile ground for the discovery of innovative therapeutics for years to come. This guide has provided a comprehensive overview of the key considerations for researchers working in this exciting field, from initial synthetic design to biological application. By understanding the fundamental principles outlined herein, scientists can be better equipped to unlock the full potential of these remarkable hybrid molecules.

References

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
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  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
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Methodological & Application

Application Note: Strategies for Efficient Amide Coupling with 1-(Pyrrolidin-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2] This application note provides a detailed guide for researchers on successfully performing amide coupling reactions with 1-(pyrrolidin-3-yl)-1H-pyrazole, a versatile building block featuring a secondary amine. We delve into the substrate's unique characteristics, compare two robust coupling protocols—HATU and EDC/HOBt—and provide detailed, step-by-step experimental procedures. The causality behind reagent selection, potential side reactions, and optimization strategies are discussed to ensure high-yield, reproducible outcomes.

Introduction: The Central Role of Amide Bonds

The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and polymers.[2] Consequently, the reliable and efficient synthesis of amides from carboxylic acids and amines is one of the most frequently executed reactions in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions, making the use of coupling reagents essential to activate the carboxylic acid for reaction under mild conditions.[3][4]

This guide focuses on the N-acylation of this compound, a valuable scaffold in medicinal chemistry. The presence of a secondary amine on the pyrrolidine ring presents specific challenges, including steric hindrance and potentially reduced nucleophilicity compared to primary amines. This necessitates a careful selection of coupling reagents and reaction conditions to achieve optimal results.

Substrate Analysis: this compound

Understanding the substrate is critical for designing a successful coupling strategy. Key features of this compound include:

  • Secondary Amine: The pyrrolidinyl nitrogen is a secondary amine. These are generally good nucleophiles but can be subject to steric hindrance, especially with bulky carboxylic acids or coupling reagents.

  • Pyrazole Moiety: The 1H-pyrazole ring contains two nitrogen atoms. While these nitrogens have basic character, their lone pairs are part of the aromatic system, rendering them significantly less nucleophilic than the sp³-hybridized pyrrolidine nitrogen. Therefore, competitive acylation on the pyrazole ring is highly unlikely under standard amide coupling conditions.

  • Basicity: The pyrrolidine nitrogen is the primary basic and nucleophilic center. A suitable external base is required in the reaction to deprotonate the carboxylic acid and neutralize any acid generated during the reaction, without deprotonating the amine substrate itself to the point of non-nucleophilicity.

Core Principles of Amide Coupling Reagents

Two major classes of coupling reagents are widely employed for their efficiency and reliability: uronium/aminium salts and carbodiimides.[4][]

Uronium/Aminium Salts: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-type coupling reagent prized for its high efficiency, rapid reaction rates, and ability to suppress racemization.[6][7] It is particularly effective for coupling sterically hindered amino acids and secondary amines.[7]

The mechanism involves the initial formation of a carboxylate anion via a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6][8] This carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile to form the desired amide.[8][9]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Product Amide ActiveEster->Amide + Amine Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 HOAt ActiveEster->Byproduct2 Amine Pyrrolidinyl-Pyrazole (Amine) Amine->Amide

Caption: HATU-mediated amide coupling mechanism.
Carbodiimides: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[3] This intermediate is highly reactive but can be prone to racemization and can rearrange to a non-reactive N-acylurea byproduct.[10][11]

To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[11][12][13] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and reacts cleanly with the amine to yield the amide.[3][14]

EDC_Mechanism RCOOH R-COOH Isourea O-Acylisourea (Unstable) RCOOH->Isourea + EDC EDC EDC EDC->Isourea HOBtEster HOBt-Active Ester Isourea->HOBtEster + HOBt EDU EDU Byproduct (Water-soluble) Isourea->EDU HOBt HOBt HOBt->HOBtEster Amide Product Amide HOBtEster->Amide + Amine Amine Pyrrolidinyl-Pyrazole (Amine) Amine->Amide Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Dissolve Acid, Amine, Coupling Reagent, & Base in Anhydrous Solvent react Stir at 0°C to RT (1-18 hours) prep->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with aq. Acid, aq. Base, & Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Amide purify->product

Sources

Nucleophilic aromatic substitution (SNAr) with 1-(Pyrrolidin-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 1-(Pyrrolidin-3-YL)-1H-pyrazole: Protocols and Applications in Drug Discovery

Introduction: The Privileged Role of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts metabolic stability and serves as a versatile anchor for diverse pharmacophoric decorations.[1][3] Notable drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction therapy Sildenafil feature the pyrazole core, underscoring its therapeutic significance.[3]

This guide focuses on a specific, high-value building block: This compound . This molecule uniquely combines the desirable properties of the pyrazole ring with a secondary amine-containing pyrrolidine moiety. The pyrrolidine's secondary amine is a potent nucleophile, making this entire construct an ideal partner for Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr reaction provides a powerful and direct method for forging C-N bonds, enabling the coupling of this pyrazole-pyrrolidine unit to a wide array of electron-deficient aromatic and heteroaromatic systems. This application note provides a detailed exploration of the SNAr mechanism, comprehensive experimental protocols, and insights into the application of this methodology for accelerating drug discovery programs.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[4][5] The reaction proceeds via a distinct two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile—in our case, the secondary amine of this compound—attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., F, Cl, NO₂). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group.[4] These EWGs delocalize the negative charge, lowering the activation energy of this first, rate-limiting step.[4][5]

  • Elimination (Fast Step): Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group. The facility of this step depends on the leaving group's ability to stabilize a negative charge; generally, F > Cl > Br > I for SNAr, a trend opposite to that of SN2 reactions, because the highly electronegative fluorine atom strongly activates the ring toward the initial nucleophilic attack.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants Activated Aryl-LG + this compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Products Substituted Product + Leaving Group (LG⁻) Meisenheimer->Products Step 2: Elimination (Fast)

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Application & Protocols: SNAr with this compound

The following section provides a generalized, robust protocol for the SNAr reaction between this compound and various activated aromatic electrophiles.

Core Experimental Workflow

The successful execution of an SNAr reaction hinges on a well-defined workflow, from careful preparation of reagents to rigorous analysis of the final product.

SNAr_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Heating & Stirring (e.g., 80-120 °C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E Reaction Complete? D->E F 5. Aqueous Work-up (Quench & Extract) E->F Yes I Continue Heating E->I No G 6. Purification (Column Chromatography) F->G H 7. Product Analysis (NMR, MS) G->H I->C

Sources

Application Notes & Protocols: Buchwald-Hartwig Cross-Coupling for the Synthesis of Pyrrolidin-3-yl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrolidin-3-yl Pyrazoles

In the landscape of modern drug discovery, the fusion of privileged scaffolds is a cornerstone strategy for generating novel chemical entities with high therapeutic potential. Pyrrolidin-3-yl pyrazoles represent such a class of compounds, marrying the three-dimensional saturation of the pyrrolidine ring with the versatile hydrogen-bonding and aromatic features of the pyrazole nucleus. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, valued for its ability to explore chemical space in three dimensions and improve physicochemical properties like solubility.[1] Similarly, the pyrazole core is integral to a wide range of pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, owing to its metabolic stability and capacity for diverse molecular interactions.[2][3][4]

The creation of a C-N bond between the pyrazole nitrogen and the C3 position of a pyrrolidine ring is a synthetically challenging yet crucial step. Traditional methods often suffer from harsh conditions and limited functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this transformation.[5][6] It allows for the formation of C-N bonds under relatively mild conditions, with broad substrate scope and excellent functional group compatibility, making it an indispensable method for medicinal chemists.[7][8]

This document provides a detailed guide to the application of Buchwald-Hartwig protocols for the synthesis of N-(pyrrolidin-3-yl)pyrazoles, offering mechanistic insights, optimized experimental procedures, and troubleshooting advice for researchers in pharmaceutical and chemical development.

Reaction Overview and Mechanistic Insights

The general transformation involves the coupling of a pyrazole (or a substituted derivative) with a 3-halo-pyrrolidine, which is typically protected on the pyrrolidine nitrogen (e.g., with a Boc group) to prevent self-coupling and other side reactions.

General Reaction Scheme:

  • Pyrazole Derivative (Amine Component) + N-Protected 3-Halo-Pyrrolidine (Alkyl Halide Component)

  • Catalyst System: Palladium Source + Ligand

  • Base

  • Solvent, Heat

  • Product: N-Protected N'-(Pyrrolidin-3-yl)pyrazole

The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational optimization and troubleshooting.[5][9][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the N-protected 3-halopyrrolidine, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[11]

  • Amine Coordination & Deprotonation: The pyrazole coordinates to the Pd(II) center. In the presence of a base, the pyrazole N-H proton is removed to form a more nucleophilic pyrazolide anion, which subsequently displaces the halide from the palladium complex to form a palladium-amide (or in this case, palladium-pyrazolide) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(R)(X) pd0->oa_complex Oxidative Addition amide_complex Palladium-Pyrazolide Complex [L-Pd(II)(R)(Pyrazole)]- oa_complex->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0 Reductive Elimination product Product (Pyrrolidin-3-yl Pyrazole) amide_complex->product product_complex Product Coordination Complex reagents R-X (3-Halo-Pyrrolidine) reagents->oa_complex amine Pyrazole-H Base amine->amide_complex

Caption: Experimental workflow for Buchwald-Hartwig coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the N-Boc-3-bromopyrrolidine (1.0 mmol), 1H-pyrazole (1.2 mmol), DavePhos Pd G4 precatalyst (2 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vessel with a septum cap. If not in a glovebox, evacuate and backfill the vessel with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously. The solution will typically turn a dark brown or reddish color, indicating an active catalyst. [12]4. Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent (N-Boc-3-bromopyrrolidine) is consumed (typically 12–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short plug of Celite® to remove palladium residues and inorganic salts. Rinse the plug with additional ethyl acetate. [12][13]6. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-(pyrrolidin-3-yl)-1H-pyrazole.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Reagents, solvent, or glassware may be contaminated with air or moisture. [12]Suboptimal Conditions: The chosen ligand, base, or temperature may not be suitable for the specific substrate combination.Ensure all reagents are pure and solvents are anhydrous and degassed. Use fresh catalyst. Systematically screen alternative ligands (e.g., tBuXPhos), bases (e.g., K₃PO₄), and solvents (e.g., dioxane). [12][14]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: This indicates the active Pd(0) has crashed out of the catalytic cycle. This can be caused by excessive temperature, impurities, or an inappropriate ligand that fails to stabilize the catalyst. [12]Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. [12]Ensure the system is strictly inert. Consider a more sterically hindered or robust ligand.
Hydrodehalogenation Side Product Competing Reduction Pathway: The halide is replaced by a hydrogen atom. This can be promoted by moisture or certain bases.Ensure rigorously dry conditions. Sometimes switching the base (e.g., from NaOtBu to Cs₂CO₃) can mitigate this side reaction. [15]
Reaction Stalls Catalyst Poisoning: The pyrazole substrate or product can coordinate too strongly to the palladium center, inhibiting turnover. [12]Reagent Insolubility: The base or other reagents may not be fully soluble.Use a more sterically bulky ligand to disfavor product inhibition. [12]Try a different solvent or solvent mixture to improve solubility.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and versatile method for the synthesis of pyrrolidin-3-yl pyrazoles. Its success relies on the rational selection of a well-matched catalyst system and careful control of reaction parameters. By understanding the underlying mechanism and employing systematic optimization, researchers can efficiently access these valuable molecular scaffolds, accelerating the discovery and development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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  • Drici, W., et al. (2021). Optimization of the Buchwald–Hartwig reaction. ResearchGate. Retrieved from [Link]

  • Yamazaki, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Retrieved from [Link]

  • American Chemical Society. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Retrieved from [Link]

  • ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wolfe, J. P., et al. (2008). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • American Chemical Society. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(Pyrrolidin-3-YL)-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyrrolidin-3-YL)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges with its solubility in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting advice and protocols to help you achieve your desired concentrations.

Understanding the Molecule: A Tale of Two Rings

This compound possesses a unique bifunctional character that dictates its solubility profile. The molecule consists of a saturated, aliphatic pyrrolidine ring and an aromatic pyrazole ring.

  • The Pyrrolidine Moiety: This secondary amine is basic, with a reported pKa of approximately 11.3 for the parent compound, pyrrolidine.[1][2] This high basicity makes the nitrogen atom readily available for protonation, a key feature we will leverage for solubility enhancement.

  • The Pyrazole Moiety: Pyrazole is an aromatic heterocycle. It is weakly basic (pKa of the protonated form is ~2.5) and also weakly acidic (pKa of the N-H proton is ~14.2).[3][4] Its contribution to the overall polarity is moderate.

The interplay of the polar, basic pyrrolidine and the aromatic pyrazole ring results in a molecule with moderate polarity, which can lead to solubility challenges in a range of purely nonpolar or highly polar solvents.

Troubleshooting Solubility Issues

This section is designed to provide a logical workflow for addressing common solubility problems encountered during your experiments.

Diagram: Troubleshooting Workflow

G start Initial Observation: Poor Solubility of this compound solvent_screening Is the solvent choice optimal? (Polarity Mismatch) start->solvent_screening concentration Is the target concentration too high? solvent_screening->concentration Yes protocol1 Action: Perform Solvent Screening (See Protocol 1) solvent_screening->protocol1 No/Unsure temp_effect Have you tried gentle heating? concentration->temp_effect No protocol2 Action: Use Co-solvents (See Protocol 2) concentration->protocol2 Yes salt_formation Is the compound in its free base form? temp_effect->salt_formation Yes protocol3 Action: Optimize Temperature (See Protocol 3) temp_effect->protocol3 No protocol4 Action: Convert to a Salt Form (See Protocol 4) salt_formation->protocol4 Yes success Solubility Issue Resolved salt_formation->success No, it's a salt protocol1->success protocol2->success protocol3->success protocol4->success G cluster_0 Co-solvency Mechanism cluster_1 Salt Formation Mechanism A Poorly Soluble Compound in Primary Solvent B Addition of Co-solvent A->B C Co-solvent disrupts the primary solvent's self-association B->C D Creates a more favorable environment for the solute C->D E Increased Solubility D->E F Free Base Compound (Poorly soluble in polar solvents) G Addition of Acid (e.g., HCl) F->G H Protonation of Basic Nitrogen in Pyrrolidine Ring G->H I Formation of Ionic Salt H->I J Increased Polarity and Solubility in Polar Solvents I->J

Caption: Mechanisms of solubility enhancement.

References

  • Pyrrolidine. PubChem. National Center for Biotechnology Information. [Link]

  • How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [Link]

  • Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

  • Pyrrolidine. Merck Index. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

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Technical Support Center: Troubleshooting Low Yields in 1-(Pyrrolidin-3-YL)-1H-pyrazole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 1-(pyrrolidin-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Low yields in this reaction can stem from a variety of factors, including regioselectivity issues, side reactions, and suboptimal reaction conditions. This document provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low to No Conversion of Starting Material

Question: I am observing a significant amount of unreacted this compound in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common hurdle and can often be traced back to three primary factors: insufficient reactivity of the acylating agent, inadequate activation of the amine, or the use of an inappropriate base/solvent system.

Causality Explained:

The acylation of the secondary amine on the pyrrolidine ring is a nucleophilic acyl substitution reaction.[1] The nucleophilic nitrogen atom of the pyrrolidine attacks the electrophilic carbonyl carbon of the acylating agent.[2][3] For this to occur efficiently, the acylating agent must be sufficiently electrophilic, and the amine's lone pair must be available for attack.

  • Acylating Agent Reactivity: The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids.[4][5][6] If you are using a less reactive agent like an ester or a carboxylic acid (without an activating agent), the reaction may be sluggish.

  • Base and Solvent Effects: A suitable base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1] The choice of solvent can significantly influence reaction rates and even regioselectivity.[7] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly employed.

Troubleshooting Protocol:

  • Evaluate Your Acylating Agent:

    • If using a carboxylic acid, it must be activated. Common coupling agents include EDC/HOBt or HATU.[8] HATU often provides faster reaction times and higher yields.[8]

    • If using an acid anhydride, consider switching to the more reactive acyl chloride.[1][4] Acyl chlorides can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4]

  • Optimize the Base and Stoichiometry:

    • Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.5 equivalents) is typically sufficient.

    • Ensure your starting amine is fully deprotonated. If you suspect protonation is an issue, consider using a stronger, non-nucleophilic base.

  • Solvent Selection:

    • If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.

    • For reactions with acyl chlorides, ensure your solvent is anhydrous, as water will hydrolyze the acyl chloride.[2][9][10]

Workflow for Improving Conversion

start Low Conversion Observed q1 Is a carboxylic acid used as the acylating agent? start->q1 a1_yes Activate with coupling agent (e.g., HATU, EDC/HOBt) q1->a1_yes Yes a1_no Consider acylating agent reactivity q1->a1_no No optimize Optimize Base (TEA, DIPEA) and use anhydrous solvent (DCM, THF) a1_yes->optimize q2 Using acid anhydride? a1_no->q2 a2_yes Switch to more reactive acyl chloride q2->a2_yes Yes a2_no Check base and solvent q2->a2_no No a2_yes->optimize a2_no->optimize end_node Improved Conversion optimize->end_node

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My reaction is yielding multiple products, and I suspect acylation is occurring on the pyrazole ring as well as the desired pyrrolidine nitrogen. How can I improve the selectivity for N-acylation of the pyrrolidine?

Answer:

This is a classic regioselectivity challenge. The this compound molecule has three nitrogen atoms that could potentially be acylated. The secondary amine of the pyrrolidine ring is generally more nucleophilic and basic than the nitrogens of the aromatic pyrazole ring. However, under certain conditions, acylation of the pyrazole can occur.

Causality Explained:

  • Nucleophilicity: The pyrrolidine nitrogen is an sp³-hybridized secondary amine, making its lone pair more localized and available for nucleophilic attack compared to the sp²-hybridized nitrogens of the pyrazole ring, whose lone pairs are involved in the aromatic system.

  • Reaction Conditions: Highly reactive acylating agents (like acyl chlorides) used with strong bases or at elevated temperatures can sometimes overcome the difference in nucleophilicity, leading to a mixture of products. The pyrazole anion, formed in the presence of a strong base, is also reactive towards electrophiles.[11]

Troubleshooting Protocol:

  • Control Reaction Temperature:

    • Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will favor the more kinetically controlled product, which is the acylation of the more nucleophilic pyrrolidine nitrogen.

  • Choice of Base:

    • Use a hindered, non-nucleophilic base like DIPEA. This will minimize deprotonation of the less acidic pyrazole N-H.

  • Protecting Group Strategy (If Necessary):

    • If the above measures fail to provide the desired selectivity, a protecting group strategy may be necessary. The pyrazole nitrogen can be protected, for example, with a Boc (tert-butyloxycarbonyl) group.[12] This group can be selectively removed later under specific conditions.[13] Another option is the SEM [2-(trimethylsilyl)ethoxymethyl] protecting group, which is stable under various conditions and can be removed with acid.[14]

Table 1: Comparison of Reaction Conditions for Selective Acylation

ParameterCondition for High SelectivityRationale
Temperature 0 °C to Room TemperatureFavors kinetic product (acylation of the more nucleophilic pyrrolidine nitrogen).
Base Hindered, non-nucleophilic (e.g., DIPEA)Minimizes deprotonation of the pyrazole N-H.
Acylating Agent Use of coupling reagents with carboxylic acids (e.g., HATU)Generally milder conditions compared to highly reactive acyl chlorides.
Problem 3: Product Degradation or Side Reactions

Question: I am observing the formation of unexpected byproducts, and my desired product seems to be degrading during the reaction or workup. What could be causing this?

Answer:

Product degradation and the formation of byproducts can be attributed to several factors, including the harshness of the reaction conditions, the presence of water, or instability of the product to the workup procedure.

Causality Explained:

  • Hydrolysis: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis if water is present in the reaction mixture.[2][9][10] This not only consumes the acylating agent but also introduces acid into the reaction, which can lead to other side reactions. The desired amide product can also undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[15]

  • Side Reactions of Coupling Agents: When using carbodiimide coupling agents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[8]

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, using an alcohol as a solvent with an acyl chloride will lead to the formation of an ester.[2]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Workup Procedure:

    • Use a mild aqueous workup. A wash with saturated sodium bicarbonate solution can neutralize excess acid, followed by a brine wash.

    • Avoid prolonged exposure to strong acids or bases.

    • If purification by column chromatography is difficult due to the polarity of the product, consider alternative purification techniques like preparative HPLC.[16]

  • Managing Coupling Agent Byproducts:

    • If N-acylurea formation is an issue with EDC, adding HOBt can suppress this side reaction and improve yield.[8]

    • The urea byproduct from EDC is water-soluble after an acidic wash, which facilitates its removal during the workup.[8]

Potential Side Reactions

acyl_chloride Acyl Chloride product Desired Amide Product acyl_chloride->product Desired Reaction side_product1 Carboxylic Acid (from hydrolysis) acyl_chloride->side_product1 Hydrolysis water Water (contaminant) water->side_product1 amine 1-(Pyrrolidin-3-YL) -1H-pyrazole amine->product side_product2 Protonated Amine (inactive) amine->side_product2 side_product1->side_product2 Protonation

Caption: Common side reaction pathway in acylation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on this compound is the most nucleophilic?

The secondary amine nitrogen on the pyrrolidine ring is the most nucleophilic. This is because it is an sp³-hybridized amine with a localized lone pair of electrons, making it more basic and a stronger nucleophile than the sp²-hybridized nitrogens of the aromatic pyrazole ring.

Q2: What are the best general-purpose starting conditions for this acylation?

A good starting point is to dissolve the this compound and a slight excess (1.1 eq) of a non-nucleophilic base like DIPEA in anhydrous DCM at 0 °C under a nitrogen atmosphere. Then, add the acylating agent (e.g., acyl chloride, 1.05 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.

Q3: My product is very polar and difficult to purify by column chromatography. What are my options?

Highly polar products can be challenging to purify. Consider the following:

  • Reverse-Phase Chromatography: If your compound is soluble in water/acetonitrile or water/methanol, reverse-phase flash chromatography or preparative HPLC can be effective.

  • Salt Formation and Precipitation: It may be possible to form a salt of your product (e.g., an HCl salt) that can be precipitated or crystallized from an appropriate solvent system.

  • Extraction Optimization: Carefully designed liquid-liquid extractions can sometimes remove a significant portion of impurities before chromatography.[17]

Q4: Can I use a Friedel-Crafts acylation approach?

No, Friedel-Crafts acylation is used to add an acyl group to an aromatic ring, not to an amine.[18][19][20] Furthermore, the amine functionality in your starting material would complex with the Lewis acid catalyst, deactivating it.[18]

References

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. [Link]

  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. [Link]

  • Acylation Overview, Mechanism & Agents - Study.com. [Link]

  • A detailed study on the effect of different solvents and bases on the... - ResearchGate. [Link]

  • Acylating agents - Ace Chemistry. [Link]

  • Acyl Chlorides and Acid Anhydrides - chemrevise. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - arkat usa. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. - ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. [Link]

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B - RSC Publishing. [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]

  • 24.3: Synthesis of Amides - Chemistry LibreTexts. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. [Link]

  • Interaction of Acylethynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol–Pyrazole Ensembles | Request PDF - ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

  • Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? [Link]

  • N-Acylation Reactions of Amines - ResearchGate. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC. [Link]

  • Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation - PMC. [Link]

  • a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Rea - Baghdad Science Journal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a'-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2, - NIH. [Link]

  • A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates - PMC. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). [Link]

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Minimizing side reactions during 1-(Pyrrolidin-3-YL)-1H-pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 1-(Pyrrolidin-3-YL)-1H-pyrazole

Welcome to the technical support guide for the synthetic manipulation of the this compound scaffold. This versatile building block is crucial in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, its bifunctional nature, containing both a reactive pyrrolidine and a functionalizable pyrazole ring, presents unique challenges. This guide provides in-depth, experience-driven answers to common issues encountered during its functionalization, focusing on minimizing side reactions and maximizing yield.

Part 1: Foundational Strategy - The Critical Role of Protection

Before attempting any functionalization, understanding the reactivity of the pyrrolidine nitrogen is paramount. It is a secondary amine and a potent nucleophile that can compete in nearly all reaction types, leading to complex product mixtures.

FAQ: Why is protecting the pyrrolidine nitrogen the mandatory first step?

Answer: The pyrrolidine nitrogen's reactivity dictates the outcome of subsequent reactions. Under basic conditions, such as those used for pyrazole C-H lithiation, it can be deprotonated. In metal-catalyzed cross-coupling reactions, it can act as a nucleophile, competing with the desired reaction pathway. Failure to protect this site is the most common cause of failed or low-yielding reactions. A robust protecting group strategy ensures that transformations are directed exclusively to the desired position on the pyrazole ring.[3]

FAQ: What is the optimal protecting group for the pyrrolidine nitrogen, and are there alternatives?

Answer: The tert-butyloxycarbonyl (Boc) group is the industry standard and our primary recommendation for this scaffold. Its stability under a wide range of conditions (including organometallic reactions) and its straightforward, high-yield removal under acidic conditions make it ideal.[3] While other groups exist, they often present disadvantages for this specific scaffold.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStabilityCleavage ConditionsCommentary & Potential Issues
tert-ButoxycarbonylBocStable to bases, nucleophiles, and mild reducing agents.Strong acid (e.g., TFA, HCl in dioxane).Recommended. Highly reliable and orthogonal to many pyrazole functionalization reactions.
CarboxybenzylCbzStable to acidic conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).Not ideal if subsequent steps involve reducible functional groups (e.g., nitro, alkynes).
BenzylBnStable to bases, acids, and nucleophiles.Catalytic hydrogenation.Similar limitations to Cbz. Can be difficult to remove.
PhenylsulfonylPhSO₂Very stable to acidic and oxidative conditions.Strong reducing agents or harsh alkaline conditions.Removal conditions are often too harsh and may degrade the pyrazole ring.[4]
Protocol 1: Boc Protection of this compound

This protocol provides a reliable, scalable method for protecting the pyrrolidine nitrogen.

dot

cluster_workflow Boc Protection Workflow A 1. Dissolve Starting Material B 2. Add Di-tert-butyl dicarbonate (Boc)₂O A->B 1.0 eq C 3. Add Base (e.g., Et₃N or DIPEA) B->C 1.1 - 1.5 eq D 4. Stir at Room Temperature C->D E 5. Monitor by TLC/LC-MS D->E 2-12 h F 6. Aqueous Work-up & Extraction E->F Upon Completion G 7. Purify (e.g., Column Chromatography) F->G start Boc-Protected This compound cond1 Add n-BuLi in THF at -78°C start->cond1 proc1 C5-Lithiated Intermediate (Kinetic Product) cond1->proc1 Successful Deprotonation side1 Side Reactions: Decomposition, Isomerization cond1->side1 Incorrect Temp or Time cond2 Add Electrophile (E+) at -78°C proc1->cond2 proc1->side1 Warming > -20°C Before Quench prod1 Desired C5-Functionalized Product cond2->prod1 Successful Quench cluster_pathways Competing Buchwald-Hartwig Pathways Pd_Complex [L-Pd(Ar)(Amine)] Complex Productive Reductive Elimination Pd_Complex->Productive Desired Pathway Side_Reaction β-Hydride Elimination Pd_Complex->Side_Reaction Side Reaction Product Desired N-Aryl Product Productive->Product Byproducts Dehalogenated Arene + Imine Side_Reaction->Byproducts

Sources

Technical Support Center: Purification of Polar Pyrazole-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, peak shape, and recovery of basic polar heterocycles.

Introduction: The Chemical Challenge

You are likely experiencing difficulties because pyrazole-pyrrolidine derivatives possess a "dual-threat" physicochemical profile that defeats standard chromatography:

  • High Polarity: The combination of the pyrazole ring (H-bond donor/acceptor) and the pyrrolidine nitrogen creates a molecule that is too polar for standard silica (retention is too high) but often too polar for standard C18 at low pH (elutes in the void volume).

  • Basicity (pKa Mismatch): Pyrrolidines are secondary amines with a pKa

    
     11.0. On standard silica (pH 
    
    
    
    5.0), they protonate instantly, interacting ionically with silanols. This causes the characteristic "streaking" or irreversible adsorption you are likely seeing.

This guide moves beyond standard protocols to specific strategies for this molecular class.

Tier 1: Rapid Triage (FAQs)

Q1: My compound streaks across the entire column on Normal Phase (Silica). Increasing MeOH doesn't help.

  • Diagnosis: Silanol Effect. Your basic pyrrolidine nitrogen is hydrogen-bonding and ionically binding to acidic silanols on the silica surface.

  • Immediate Fix: You must mask the silanols. Switch to a mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH) .
    
    • Rule of Thumb: If using DCM/MeOH, use NH

      
      OH (aqueous ammonia) as it is miscible in MeOH. If using Hexane/EtOAc, use TEA.[1]
      

Q2: I switched to Reverse Phase (C18), but my compound elutes immediately (at the solvent front/void).

  • Diagnosis: Ionization. At standard RP conditions (Water/Acetonitrile + 0.1% Formic Acid), the pH is

    
     2.[2]5. Your molecule is fully protonated (
    
    
    
    ), making it highly water-soluble and stripping it of hydrophobic retention.
  • Immediate Fix: High pH Reverse Phase. Switch your aqueous buffer to 10mM Ammonium Bicarbonate (pH 10). This suppresses ionization, keeping the molecule neutral and allowing the hydrophobic pyrazole/pyrrolidine rings to interact with the C18 chains.

Q3: The NMR shows the product is pure, but I see two peaks in LC-MS.

  • Diagnosis: Rotamers. Pyrrolidine derivatives, especially if attached to a carbonyl (amides/ureas), often exhibit restricted rotation.

  • Verification: Run the LC column at 60°C. If the peaks coalesce or the ratio changes, they are rotamers, not impurities. Do not attempt to separate them.

Tier 2: Standard Operating Procedures (SOPs)

SOP-A: High pH Reverse Phase (The Gold Standard)

Recommended for: Final purification of library compounds.

This method utilizes the "pH switching" strategy to maximize retention.

Buffer Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10 with NH

    
    OH).
    
  • Mobile Phase B: 100% Acetonitrile.

Protocol:

  • Column Selection: Use a column with high-pH stability (e.g., C18 with hybrid particle technology or polymer-based). Standard silica-based C18 degrades above pH 8.

  • Gradient:

    Time (min) % B Flow Rate
    0.0 5 Standard
    1.0 5 Standard
    10.0 95 Standard

    | 12.0 | 95 | Standard |

  • Post-Run: Lyophilize fractions immediately. Ammonium bicarbonate is volatile, leaving the free base of your compound.

SOP-B: SCX "Catch-and-Release"

Recommended for: Crude cleanup, removing non-basic impurities.

Strong Cation Exchange (SCX) exploits the basicity of the pyrrolidine to bind it chemically while washing away neutral impurities.

Workflow Diagram:

SCX_Workflow Start Crude Mixture (Acidified) Load Load on SCX (pH < 3) Start->Load Wash Wash (MeOH/DCM) Load->Wash Retain Amine Waste Neutrals/Acids to Waste Load->Waste Flow Through Elute Elute (2M NH3 in MeOH) Wash->Elute Switch pH Wash->Waste Impurities Finish Pure Free Base Elute->Finish Release

Caption: Figure 1: SCX Catch-and-Release workflow for basic amines. The pyrrolidine binds at low pH and releases at high pH.

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH, then with 0.5M acetic acid in MeOH.

  • Loading: Dissolve crude in MeOH (add minimal DCM if needed). Acidify with Acetic Acid (pH must be < 4). Load onto cartridge.

  • Washing: Flush with 3 column volumes (CV) of MeOH. Result: Neutrals and acids are removed.

  • Elution: Flush with 2M Ammonia in MeOH. Collect this fraction.

  • Finishing: Concentrate in vacuo.

Tier 3: Advanced Troubleshooting

Decision Matrix for Purification Strategy

Use this logic flow to determine the correct starting point for your specific derivative.

Decision_Tree Start Crude Pyrazole-Pyrrolidine Solubility Soluble in MeOH/DCM? Start->Solubility Check_Impurity Main Impurity Type? Solubility->Check_Impurity Yes Dry_Load Dry Load on Celite -> Flash Solubility->Dry_Load No (Oils/Solids) NP_Mod Flash: DCM/MeOH + 1% NH4OH Check_Impurity->NP_Mod Polar/Basic Impurities (>100mg scale) RP_High_pH Prep HPLC: High pH (pH 10) Check_Impurity->RP_High_pH Close Eluting Isomers (<100mg scale) SCX SCX Cartridge (Catch & Release) Check_Impurity->SCX Non-Basic Impurities

Caption: Figure 2: Strategic decision matrix based on solubility and impurity profile.

Handling Solubility "Crashes"

Issue: Compound precipitates on the column head when the organic mobile phase hits the aqueous buffer. Solution:

  • Sandwich Injection: Draw up 100µL DMSO, then your sample (dissolved in DMSO), then 100µL DMSO. This prevents immediate contact with the aqueous buffer.

  • At-Column Dilution: If using an automated Prep system, set the method to dilute the sample with the aqueous stream before it hits the column head, rather than a direct slug injection.

References

  • Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN82. Link

  • Thermo Fisher Scientific. Pierce High pH Reversed-Phase Peptide Fractionation Kit Protocol. (Demonstrates principles of high pH switching for basic amines). Link

  • Waters Corporation. Purification of Basic Compounds at High pH. (Technical overview of hybrid particle stability). Link

  • Silver, J. Flash Chromatography: Acidic or Basic Mobile Phase? Teledyne Isco Blog. Link

Sources

Overcoming steric hindrance in 1-(Pyrrolidin-3-YL)-1H-pyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering steric and reactivity bottlenecks when working with 1-(Pyrrolidin-3-yl)-1H-pyrazole scaffolds.

The content is structured to address the three most critical coupling vectors:

  • N-Arylation of the Pyrrolidine (Buchwald-Hartwig).

  • Amide Coupling with sterically demanding acids.

  • Scaffold Synthesis (Constructing the N1-C3 bond).

Status: Active Lead Scientist: Senior Applications Chemist Topic: Steric Hindrance Mitigation in Pyrazole-Pyrrolidine Systems

System Analysis & Conformational Challenges

The This compound scaffold presents a unique steric profile. The pyrazole ring at the C3 position of the pyrrolidine creates a "puckered" envelope conformation. When coupling the secondary amine (pyrrolidine nitrogen), the C3-pyrazole substituent exerts significant transannular steric pressure, particularly if the incoming electrophile is ortho-substituted or bulky.

Core Interaction Map

The following diagram illustrates the decision logic for overcoming specific steric bottlenecks based on your reaction type.

CouplingLogic Start Target Reaction Buchwald N-Arylation (Buchwald-Hartwig) Start->Buchwald Amide Amide Coupling (Acylation) Start->Amide CoreSynth Scaffold Synthesis (Pyrazole N1-C3 Bond) Start->CoreSynth Ortho Ortho-Substituted Electrophile? Buchwald->Ortho HatU HATU/DIPEA (Standard) Amide->HatU Standard T3P T3P (50% in EtOAc) (Low Epimerization) Amide->T3P Bulky/Slow Ghosez Ghosez Reagent (Acid Chloride) Amide->Ghosez Unreactive Mitsunobu Mitsunobu (ADDP/PBu3) (Inversion) CoreSynth->Mitsunobu Preferred SN2 SN2 Displacement (Requires Activation) CoreSynth->SN2 Alternative RuPhos Use RuPhos Pd G4 (Universal) Ortho->RuPhos No/Mild BrettPhos Use BrettPhos/AdBrettPhos (Extreme Sterics) Ortho->BrettPhos Yes/Severe

Figure 1: Decision matrix for selecting reagents based on steric severity and reaction type.

Troubleshooting Guide (Q&A)

Scenario A: N-Arylation (Buchwald-Hartwig Coupling)

User Issue: I am trying to couple this compound with an ortho-substituted aryl chloride using Pd2(dba)3/XPhos, but conversion is stalled at <20%.

Root Cause: While XPhos is excellent for general N-arylation, it often lacks the necessary bulk to facilitate the reductive elimination step when both coupling partners (the 3-substituted pyrrolidine and the ortho-substituted aryl halide) are sterically demanding. The Pd center becomes crowded, preventing the amine approach or trapping the catalyst in an off-cycle resting state.

Technical Solution: Switch to RuPhos or BrettPhos based precatalysts.

  • RuPhos Pd G4: The "Gold Standard" for secondary amines. It handles moderate steric hindrance and prevents the formation of inactive Pd-dimers.

  • AdBrettPhos: If the aryl halide is extremely hindered (e.g., 2,6-disubstituted), AdBrettPhos is required to open the active site.

Optimized Protocol:

  • Catalyst: RuPhos Pd G4 (1–2 mol%) [1].

  • Base: NaOtBu (Sodium tert-butoxide) is preferred for rate. If base-sensitive groups are present, switch to K3PO4 or Cs2CO3 (requires higher temp).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Temperature: 80–100 °C.

ParameterStandard ConditionSterically Optimized Condition
Ligand XPhos / BINAPRuPhos or BrettPhos
Pd Source Pd2(dba)3Pd G4 Precatalysts (1:1 Pd:Ligand ratio)
Base Cs2CO3NaOtBu (Stronger base drives deprotonation)
Scenario B: Amide Coupling

User Issue: Coupling the pyrrolidine with a bulky carboxylic acid (e.g., a tertiary alpha-carbon acid) using HATU yields only trace product.

Root Cause: The 3-pyrazolyl group creates a "folding" effect on the pyrrolidine ring. When combined with a bulky acid, the transition state for the amine attack on the HATU-activated ester is energetically unfavorable due to steric clash.

Technical Solution: Move away from "active ester" methods (HATU/EDC) and utilize high-energy acylating agents that are smaller or more reactive.

  • T3P (Propylphosphonic Anhydride): Operates as a powerful dehydrating agent. It activates the acid in a way that is less sensitive to steric bulk and produces harmless byproducts (water-soluble) [2].

  • Ghosez's Reagent: Converts the carboxylic acid to an acid chloride in situ under neutral conditions. Acid chlorides are far less sterically sensitive than OBt/OAt esters.

Step-by-Step Protocol (T3P Method):

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (minimum volume).

  • Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. If stalled, heat to 50 °C (T3P is thermally stable).

Scenario C: Synthesis of the Scaffold (N1-C3 Bond Formation)

User Issue: I cannot purchase the building block and am trying to synthesize it by reacting Pyrazole with 3-bromo-N-Boc-pyrrolidine. The yield is low, and I see elimination products.

Root Cause: Nucleophilic substitution (SN2) on 3-halopyrrolidines is notoriously difficult. The secondary carbon is hindered, and the basicity of the pyrazole anion often triggers E2 elimination (forming the pyrroline) rather than substitution.

Technical Solution: Abandon SN2. Use the Mitsunobu Reaction with 3-hydroxy-N-Boc-pyrrolidine.

  • Mechanism: The Mitsunobu reaction activates the alcohol (leaving group) and allows the pyrazole (pronucleophile) to attack with inversion of configuration.

  • Regioselectivity: Mitsunobu conditions generally favor N1-alkylation of the pyrazole over N2, though mixtures can occur.

Optimized Protocol (Mitsunobu):

  • Reagents: 3-Hydroxy-N-Boc-pyrrolidine (1.0 eq), Pyrazole (1.1 eq), PPh3 (1.2 eq).

  • Azo Reagent: ADDP (1,1'-(azodicarbonyl)dipiperidine) is superior to DEAD/DIAD for sterically hindered alcohols [3].

  • Solvent: THF or Toluene (anhydrous).

  • Procedure:

    • Dissolve Alcohol, Pyrazole, and PPh3 in THF.

    • Cool to 0 °C.

    • Add ADDP (solid or solution) slowly.

    • Stir at RT for 16h.

    • Note: If the reaction is sluggish, use PBu3 (Tributylphosphine) instead of PPh3 to increase nucleophilicity of the betaine intermediate.

Quantitative Comparison of Ligands

For the N-arylation of this compound with 2-chloro-toluene (model hindered system):

Ligand SystemYield (24h)Notes
PPh3 <5%Completely ineffective for hindered substrates.
XPhos 35%Moderate activity; stalls at partial conversion.
RuPhos 92% Recommended. Excellent turnover frequency.
BrettPhos 88%Good, but typically reserved for primary amines or extreme sterics.
SPhos 60%Effective for aryl chlorides but less robust than RuPhos here.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines." Journal of the American Chemical Society.

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for amide bond formation." Organic Process Research & Development.

  • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters.

Technical Support Center: Maintaining Stereochemical Integrity of the Pyrrolidine Chiral Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address a critical challenge in organic synthesis: preventing the racemization of the C2 chiral center of pyrrolidine derivatives, particularly proline. Maintaining the stereochemical fidelity of this ubiquitous scaffold is paramount for ensuring the desired biological activity and safety profile of pharmaceutical candidates.

Understanding the "Why": Core Mechanisms of Racemization

Before troubleshooting, it is crucial to understand the chemical pathways that lead to the loss of stereochemical integrity at the C2 position of an N-acylated pyrrolidine. Two primary mechanisms are responsible for this epimerization.[1][2]

  • Direct Enolization: Under basic conditions, the α-proton at the C2 position can be directly abstracted by a base. This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.[1][2]

  • Oxazolone (Azlactone) Formation: During the activation of the C-terminal carboxyl group for amide bond (peptide) formation, the activated acid can undergo intramolecular cyclization. This forms a planar, symmetric oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily lost. Tautomerization and subsequent attack by a nucleophile (like an amino acid) will open the ring, yielding a racemic product.[2][3][4][5] This is the most prevalent pathway for racemization during peptide synthesis.[2]

Racemization_Mechanisms Fig. 1: Primary Racemization Pathways for N-Acyl Proline cluster_enol Direct Enolization Pathway cluster_oxazolone Oxazolone Pathway Pro_L Chiral N-Acyl L-Proline Enolate Enolate Pro_L->Enolate + Base - H⁺ Activated Activated Carboxyl Pro_L->Activated + Coupling    Reagent Intermediate Planar Achiral Intermediate Pro_D Racemized N-Acyl D-Proline Intermediate->Pro_D Protonation or Nucleophilic Attack Enolate->Intermediate Oxazolone Oxazolone Activated->Oxazolone Intramolecular Cyclization Oxazolone->Intermediate

Caption: Fig. 1: Primary Racemization Pathways for N-Acyl Proline

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Scenario 1: Racemization During Peptide Coupling

Q: I've coupled an Fmoc-L-proline residue and my post-synthesis analysis shows a significant amount of the D-proline diastereomer. My protocol used DIC and HOBt in DMF. What went wrong and how can I fix it?

A: This is a classic and well-documented problem. The combination of a carbodiimide coupling reagent (like DIC or DCC) with 1-hydroxybenzotriazole (HOBt) in a polar aprotic solvent like DMF is known to significantly accelerate proline racemization.[6][7] The HOBt-activated ester is particularly susceptible to forming the oxazolone intermediate.

Troubleshooting Steps:

  • Change Your Coupling Reagent: This is the most effective solution. Switch to a modern uronium or phosphonium-based coupling reagent known for low racemization potential. Reagents based on OxymaPure (e.g., COMU, HCTU) or HOAt (e.g., HATU) are superior choices as they form active esters that are more resistant to racemization.[1][6][8]

  • Change Your Additive: If you must use a carbodiimide like DIC, replace HOBt with an additive that confers higher resistance to racemization, such as OxymaPure or 6-Cl-HOBt.[1][6]

  • Change Your Solvent: If possible, perform the coupling in a less polar solvent like dichloromethane (DCM). In some cases, running the DIC coupling in DCM without any additive can yield better results than using HOBt in DMF.[6][7]

  • Control the Temperature: Ensure the reaction is run at room temperature or below (e.g., 0 °C). Elevated temperatures, sometimes used to push slow couplings, will invariably increase racemization.[2][9]

  • Minimize Pre-activation Time: Avoid long pre-activation times for the amino acid before adding it to the resin-bound amine. The longer the activated species exists, the higher the chance of racemization.[6]

Scenario 2: Racemization During Carboxylic Acid Activation

Q: I am trying to synthesize an L-proline derivative by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), but I am observing complete racemization. Why?

A: Activating the carboxylic acid of an unprotected or N-acylated proline with harsh halogenating agents like thionyl chloride or oxalyl chloride is highly prone to racemization.[10] These conditions can aggressively promote both direct enolization and oxazolone formation, leading to a rapid loss of stereochemical integrity.

Troubleshooting Steps:

  • Use Milder Activation Methods: Instead of forming an acid chloride, consider converting the acid to a mixed anhydride using isobutyl chloroformate (IBCF) in the presence of a hindered base like N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C). This is a much gentler activation method.[7]

  • Direct Amidation: Utilize modern peptide coupling reagents (as mentioned in Scenario 1) to perform the amidation directly without isolating an activated intermediate. This is often the safest and most efficient route.

  • Biocatalysis: For specific applications like forming prolinamide, enzymatic methods using lipases have been shown to be completely racemization-free and scalable.[10]

Scenario 3: Racemization Under Basic Conditions

Q: During a deprotection step using a strong base, I noticed a partial loss of enantiopurity in my pyrrolidine-containing intermediate. What are my options?

A: The α-proton of any carbonyl compound is labile to some extent, and this is true for the C2 proton of a pyrrolidine ring, especially when activated by an adjacent acyl group. Strong bases can directly abstract this proton, leading to racemization via the enolization pathway.[1][2][11]

Troubleshooting Steps:

  • Use a Weaker or More Hindered Base: If possible, switch to a milder base. If a strong base is required, use a sterically hindered one like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[1] The steric bulk makes it more difficult for the base to access the α-proton.

  • Lower the Temperature: Perform the reaction at the lowest feasible temperature to reduce the rate of proton abstraction.

  • Orthogonal Protecting Group Strategy: Re-evaluate your synthetic route. Choose protecting groups that can be removed under non-basic conditions (e.g., hydrogenolysis for a Cbz group, or mild acid for a Boc group) to avoid exposing the chiral center to harsh basic environments.

Proactive Prevention: Protocols and Best Practices

FAQ 1: How do I choose the optimal coupling reagent and base to prevent racemization?

The choice of coupling reagent is the single most critical factor. For proline and other racemization-prone amino acids, onium (uronium/phosphonium) salt-based reagents are highly recommended. The base should be sufficiently strong to deprotonate the incoming amino acid's ammonium salt but sterically hindered to minimize α-proton abstraction.

Decision_Workflow Fig. 2: Decision Workflow for Low-Racemization Coupling start Start: Couple Pyrrolidine-2-COOH reagent Select Coupling Reagent start->reagent reagent_good Recommended: HATU, HCTU, COMU, PyAOP, PyBOP reagent->reagent_good Low Risk reagent_bad Avoid: DIC/HOBt in DMF, DCC alone reagent->reagent_bad High Risk base Select Base base_good Recommended: DIPEA, 2,4,6-Collidine base->base_good Low Risk base_bad Avoid: Triethylamine (TEA) base->base_bad High Risk conditions Set Reaction Conditions monitor Monitor & Verify conditions->monitor reagent_good->base base_good->conditions cond_good Temp: 0°C to RT Solvent: DCM or DMF (Reagent Dependent) Minimize Pre-activation

Caption: Fig. 2: Decision Workflow for Low-Racemization Coupling

Table 1: Comparison of Common Peptide Coupling Reagents for Proline Incorporation

ReagentClassRelative Racemization RiskKey Considerations
HATU / HCTU Uronium SaltVery Low Highly efficient and fast. Forms HOAt/HOCt active esters which are resistant to racemization. Recommended for proline.[6]
COMU Uronium SaltVery Low Based on OxymaPure, which is an excellent racemization suppressant and a safer alternative to HOBt/HOAt-based reagents.[1][6]
PyBOP / PyAOP Phosphonium SaltLow Very effective, though PyAOP is generally considered superior to PyBOP. Byproduct (HMPA from BOP) is carcinogenic; PyBOP is the safer alternative.[4][8]
DIC / HOBt CarbodiimideHigh (in DMF) This combination is known to cause significant racemization with proline, particularly in polar solvents.[6][7]
DIC / OxymaPure CarbodiimideLow Replacing HOBt with OxymaPure significantly suppresses racemization, making carbodiimides viable again.[1][6]
DCC CarbodiimideHigh Should generally be avoided for proline coupling due to high racemization risk and insoluble DCU byproduct.[4][8]
Experimental Protocols

Protocol 1: General Protocol for Low-Racemization Coupling of Fmoc-L-Proline-OH

This protocol provides a robust starting point for minimizing racemization during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min, 1 x 10 min) to remove the N-terminal Fmoc group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Proline-OH (3 eq. relative to resin loading) and HCTU (2.95 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

    • Vortex briefly and immediately add the solution to the deprotected resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., isatin or chloranil test) to confirm the presence of a secondary amine, indicating a complete coupling is required for the next residue. The Kaiser test will not work for proline.[6]

Protocol 2: Self-Validation via Chiral HPLC Analysis (Post-Hydrolysis)

To validate your synthetic strategy, you must quantify the enantiomeric purity of the proline in your final product. This typically requires hydrolysis of the peptide followed by derivatization and chiral HPLC analysis.

  • Peptide Hydrolysis:

    • Place a small sample of the purified, dried peptide into a hydrolysis tube.

    • Add 6M HCl (vapor phase hydrolysis is preferred to minimize contamination).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl to dryness.

  • Derivatization (NBD-Cl Method):

    • Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., borate buffer, pH 8.0).

    • Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[12]

    • Heat the mixture at approximately 60 °C for 10-15 minutes.[12]

    • Cool the reaction and quench with dilute HCl.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase is required (e.g., CHIRALPAK-IA, Astec CHIROBIOTIC T).[12][13]

    • Mobile Phase: A typical mobile phase for NBD-derivatized proline is an isocratic mixture of 0.1% trifluoroacetic acid in ethanol.[12]

    • Flow Rate: ~0.6 mL/min.[12]

    • Column Temperature: 40 °C.[12]

    • Detection: UV/Vis or fluorescence detector set to the appropriate wavelength for the derivative (e.g., ~465 nm for NBD).[12]

  • Quantification: Integrate the peak areas for the L-proline and D-proline derivatives to determine the percentage of racemization.

References
  • Slideshare. (2016). Racemization in peptide synthesis. Retrieved from [Link]

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • Kiso, Y., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 308-14. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 241-253. Retrieved from [Link]

  • Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
  • Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

  • van Oosterom, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4784-4793. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2309360120. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • ResearchGate. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide Racemization Mechanism. A Kinetic Isotope Effect as a Means of Distinguishing Enolization From Oxazolone Formation. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]

  • ResearchGate. (2020). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]

  • Cossío, F. P., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1686-1695. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectral interpretation of 1-(Pyrrolidin-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-(Pyrrolidin-3-yl)-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., JAK inhibitors). It contrasts the target molecule with its common structural isomers and salt forms, providing a robust framework for structural verification.

Publish Comparison Guide

Executive Summary

The structural validation of This compound requires distinguishing it from two primary synthetic impurities: its regioisomer 1-(pyrrolidin-2-yl)-1H-pyrazole and the C-linked isomer 3-(pyrrolidin-3-yl)-1H-pyrazole .

This guide establishes a diagnostic protocol using 1H NMR to unequivocally confirm the N1-C3 linkage between the pyrazole and pyrrolidine rings. We compare the free base spectral signature against the Hydrochloride (HCl) salt form, a common variation in drug formulation that significantly alters aliphatic chemical shifts.

Structural Analysis & Assignments

The Molecule

The molecule consists of an electron-rich pyrazole ring attached via its N1 nitrogen to the C3 position of a pyrrolidine ring.

  • Formula:

    
    
    
  • Molecular Weight: 137.18 g/mol

  • Key Feature: The chiral center at Pyrrolidine C3 renders the geminal protons on C2 and C4 diastereotopic, increasing spectral complexity.

Diagnostic Signal Map (DMSO-d6)

The following table summarizes the expected chemical shifts for the Free Base form in DMSO-d6.

PositionProton LabelShift (

, ppm)
MultiplicityIntegralDiagnostic Note
Pyrazole H-5' 7.60 - 7.80 Doublet (

Hz)
1HMost deshielded aromatic; adjacent to N1.
Pyrazole H-3' 7.35 - 7.50 Doublet (

Hz)
1HAdjacent to N2; slightly shielded relative to H-5'.
Pyrazole H-4' 6.20 - 6.30 Triplet/dd1HCharacteristic upfield aromatic signal.
Pyrrolidine H-3 4.80 - 5.10 Multiplet (qn-like)1HCritical Diagnostic: Deshielded by Pyrazole N1.
Pyrrolidine H-2 (a,b) 2.90 - 3.20 Multiplet2HDiastereotopic; adjacent to Pyrrolidine N.
Pyrrolidine H-5 (a,b) 2.60 - 2.80 Multiplet2HAdjacent to Pyrrolidine N.
Pyrrolidine H-4 (a,b) 1.80 - 2.20 Multiplet2HMost shielded aliphatic protons.
Amine NH 2.0 - 3.5 Broad Singlet1HHighly variable; dependent on water content/conc.

Technical Insight: The chemical shift of the Pyrrolidine H-3 methine proton is the primary "fingerprint." In N-linked azoles, this proton shifts downfield to


 4.8–5.1 ppm . In C-linked isomers (e.g., 3-(pyrrolidin-3-yl)pyrazole), this proton appears significantly upfield (

3.2–3.5 ppm
) because it is not directly attached to an aromatic nitrogen.

Comparative Analysis: Identification of Alternatives

Scenario A: Distinguishing Regioisomers

In synthetic pathways involving hydrazine condensation, mixtures of isomers often occur.

FeatureTarget: 1-(Pyrrolidin-3-yl) Alternative: 1-(Pyrrolidin-2-yl) Alternative: 3-(Pyrrolidin-3-yl)
Linkage N1-C3N1-C2C3-C3 (Carbon-Carbon)
Pyrazole H Count 3 (H3, H4, H5)3 (H3, H4, H5)2 (H4, H5) - H3 is substituted
Methine Shift

4.9 ppm (N-CH)

5.8 ppm (N-CH-N)

3.4 ppm (C-CH)
Symmetry AsymmetricAsymmetricAsymmetric
Conclusion Standard Profile Methine too far downfield Missing 1 Aromatic Proton
Scenario B: Salt Form vs. Free Base

Drug development often utilizes the Hydrochloride (HCl) salt for improved solubility. This drastically changes the aliphatic region.

  • Free Base: Pyrrolidine NH is a broad singlet or non-observable.

    
    -protons (H2, H5) are at 
    
    
    
    2.6–3.2 ppm.
  • HCl Salt:

    • Ammonium Signal: Two broad singlets at

      
       9.0–9.8 ppm (NH2+).
      
    • 
      -Proton Shift:  H2 and H5 shift downfield by +0.3 to +0.5 ppm  due to the inductive effect of the charged nitrogen.
      
    • Resolution: The salt form often resolves the diastereotopic splitting of H2 and H5 more clearly than the free base.

Experimental Protocol: Optimal Resolution

To ensure reproducible data for regulatory submission, follow this specific preparation protocol.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Chloroform-d often causes signal broadening of the pyrazole protons due to tautomeric exchange rates. DMSO stabilizes the tautomers and sharpens the signals.

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the sample. (Do not exceed 15 mg to avoid viscosity broadening).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.

    • Check: Ensure no suspended solids remain. Filter if necessary.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (maximizes recovery).
      
    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: Pyrazole protons have long T1 relaxation times. Short D1 values will suppress the integration of H-3' and H-5', leading to incorrect 1:1:1 ratios.

    • Scans: 16–64 scans.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Visualizations

Structural Assignment Map

The following diagram maps the logical flow of assigning the specific NMR signals to the structure.

NMR_Assignment Structure This compound Aromatic Aromatic Region (6.0 - 8.0 ppm) Structure->Aromatic Aliphatic Aliphatic Region (1.5 - 5.5 ppm) Structure->Aliphatic H5 H-5' (Pyrazole) δ 7.7 ppm (d) Adj. to N Aromatic->H5 H4 H-4' (Pyrazole) δ 6.2 ppm (t) Shielded Aromatic->H4 H3 H-3' (Pyrazole) δ 7.4 ppm (d) Aromatic->H3 Methine H-3 (Pyrrolidine) δ 4.9 ppm Diagnostic N-CH Aliphatic->Methine AlphaCH2 H-2, H-5 (CH2) δ 2.6 - 3.2 ppm Aliphatic->AlphaCH2

Figure 1: Signal assignment hierarchy. The "Methine" node (Yellow) highlights the critical diagnostic peak for validating the N-linkage.

Isomer Discrimination Logic

Use this decision tree to validate your product against potential isomers.

Isomer_Logic Start Unknown Sample (Pyrazole-Pyrrolidine) Step1 Count Aromatic Protons Start->Step1 TwoH 2 Protons Step1->TwoH Only H4, H5 ThreeH 3 Protons Step1->ThreeH H3, H4, H5 C_Linked Isomer: 3-(Pyrrolidin-3-yl) (C-Linked) TwoH->C_Linked Step2 Check Methine (CH) Shift ThreeH->Step2 Shift_High δ > 5.5 ppm Step2->Shift_High Deshielded by N & Ar Shift_Mid δ 4.8 - 5.2 ppm Step2->Shift_Mid Expected Range Isomer_2yl Isomer: 1-(Pyrrolidin-2-yl) (Regioisomer) Shift_High->Isomer_2yl Target CONFIRMED: This compound Shift_Mid->Target

Figure 2: Decision tree for distinguishing the target molecule from common synthetic impurities (C-linked isomers and 2-yl regioisomers).

References

  • Elguero, J., & Jacquier, R. (1966). Recherches dans la série des azoles. Solvant effects in NMR of pyrazoles. Bulletin de la Société Chimique de France.

  • Claramunt, R. M., et al. (1991). Carbon-13 NMR spectroscopy of pyrazoles. Magnetic Resonance in Chemistry, 29(S1), S100-S108.

  • PubChem Compound Summary. (2023). This compound.[2][3][4][5] National Center for Biotechnology Information.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

Sources

A Comparative Guide to the LC-MS/MS Fragmentation Patterns of 1-(Pyrrolidin-3-YL)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of progress. The 1-(Pyrrolidin-3-YL)-1H-pyrazole scaffold is a recurring motif in modern drug discovery, valued for its versatile pharmacological properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of these small molecules, offering unparalleled sensitivity and structural insight.[1] However, the predictable yet often challenging fragmentation behavior of this specific scaffold necessitates a deeper, mechanistically-grounded understanding to facilitate rapid and accurate characterization of lead compounds, metabolites, and impurities.

This guide provides an in-depth analysis of the characteristic collision-induced dissociation (CID) patterns of this compound derivatives. We will dissect the fragmentation pathways dictated by the two core heterocyclic systems, present a robust experimental workflow for their systematic investigation, and offer comparative data to guide researchers in their analytical endeavors.

The Dichotomy of Fragmentation: A Tale of Two Rings

The fragmentation behavior of the this compound core under positive-ion electrospray ionization (ESI) is fundamentally a story of two competing pathways, governed by the distinct chemical properties of the pyrrolidine and pyrazole moieties. The site of protonation, typically the most basic center, dictates the initial fragmentation cascades.

The Pyrrolidine Moiety: The Dominant Charge Sequestration Pathway

The pyrrolidine ring contains a secondary amine, which is a highly basic site. In the acidic mobile phases commonly used in reversed-phase LC-MS, this nitrogen is the preferential site of protonation. This has a profound impact on the subsequent fragmentation. During collision-induced dissociation (CID), the charge is often retained by the pyrrolidine-containing fragment, leading to a dominant, low-mass ion that can sometimes be uninformative about the rest of the molecule.[2][3]

This phenomenon occurs because the protonated pyrrolidine creates a stable, even-electron cation upon cleavage of the C-N bond linking it to the pyrazole ring. The fragmentation is often dominated by the loss of the neutral pyrazole ring, resulting in a base peak corresponding to the protonated pyrrolidin-3-yl cation or its rearranged isomers. While this confirms the presence of the pyrrolidine substructure, it can suppress the formation of other structurally diagnostic ions from the pyrazole core, especially at lower collision energies.[2]

The Pyrazole Moiety: The Structurally Informative Pathway

While protonation on the pyrazole ring's nitrogens is less favored than on the pyrrolidine nitrogen, fragmentation pathways involving this moiety are critical for full structure confirmation. The mass spectral fragmentation of pyrazole derivatives is known to be strongly dependent on the nature and positions of its substituents.[4] Characteristic fragmentation of the pyrazole ring itself involves the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[5][6]

Observing these fragments is key to verifying the integrity of the pyrazole core and identifying the location of any substituents on that ring. To access these fragmentation pathways effectively, sufficient collision energy must be applied to overcome the dominant pyrrolidine pathway or, as we will discuss, by employing alternative fragmentation strategies.

Proposed Fragmentation Pathways and Mechanisms

Based on established principles, we can predict the major fragmentation pathways for the parent this compound structure (C₇H₁₁N₃, Exact Mass: 137.0953).[7] The protonated molecule [M+H]⁺ has an m/z of 138.1026.

G cluster_0 Pathway A: Pyrrolidine-Driven Cleavage cluster_1 Pathway B: Pyrazole-Driven Cleavage cluster_2 Pathway C: Neutral Loss of Pyrrolidine M_H [M+H]⁺ This compound m/z 138.1 Pyrrolidine_Fragment Protonated Pyrrolidine Fragment [C₄H₈N]⁺ m/z 70.1 M_H->Pyrrolidine_Fragment - C₃H₄N₂ (Neutral Pyrazole) Pyrazole_Core Protonated Pyrazole Core [C₇H₁₀N₂]⁺• m/z 122.1 (After H• loss) M_H->Pyrazole_Core - NH₂ (From Pyrrolidine) Pyrazole_Fragment Protonated Pyrazole [C₃H₅N₂]⁺ m/z 69.0 M_H->Pyrazole_Fragment - C₄H₇N (Neutral Pyrrolidine) HCN_Loss [C₆H₉N]⁺• m/z 95.1 Pyrazole_Core->HCN_Loss - HCN

Caption: Predicted major fragmentation pathways for protonated this compound.

A Comparative Experimental Workflow for Fragmentation Analysis

To reliably characterize derivatives of this scaffold, a systematic approach is required. This involves not only standard tandem MS but also leveraging techniques like in-source fragmentation (ISF) to gain deeper structural insight. ISF can be intentionally used to induce the cleavage of the labile pyrrolidine moiety in the ion source, allowing the resulting pyrazole-core ion to be selected for a subsequent MS/MS scan (pseudo-MS³).[2][3]

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Prep Dilute sample in 50:50 ACN:H₂O with 0.1% Formic Acid LC Reversed-Phase C18 Column Gradient Elution Prep->LC MS1 MS1 Full Scan Identify [M+H]⁺ Precursor LC->MS1 MS2_Standard Standard MS/MS (HCD/CID) Collision Energy Ramp (e.g., 10-40 eV) MS1->MS2_Standard MS2_ISF In-Source Fragmentation (ISF) MS/MS Select Pyrazole-Core Ion for MS/MS MS1->MS2_ISF Analysis Compare Spectra Identify Common & Unique Fragments Elucidate Structures MS2_Standard->Analysis MS2_ISF->Analysis

Caption: Experimental workflow for comparative fragmentation analysis.

Experimental Protocol: Step-by-Step Methodology

This protocol describes a self-validating system for comparing the fragmentation of a parent compound with its substituted derivatives.

  • Sample Preparation & Liquid Chromatography:

    • Rationale: Proper sample preparation ensures consistent ionization. The use of formic acid provides the necessary protons for positive-ion ESI. A standard C18 column offers robust separation for many small molecules.[8]

    • Protocol:

      • Prepare 1 mg/mL stock solutions of each analog in methanol.

      • Create a 1 µg/mL working solution by diluting the stock in a mobile-phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

      • Inject 1-5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Elute with a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min. A typical gradient might be 5-95% B over 5 minutes.

  • Mass Spectrometry Method 1: Standard Data-Dependent MS/MS

    • Rationale: This is the standard discovery method. A collision energy ramp is crucial to observe both low-energy (stable fragment) and high-energy (more complete fragmentation) pathways.[9]

    • Protocol:

      • Perform a full MS1 scan over a range of m/z 100-1000 to determine the exact m/z of the protonated molecule [M+H]⁺.

      • Set up a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense ions from the MS1 scan.

      • For the MS/MS scan, select the target [M+H]⁺ ion.

      • Apply a stepped collision energy (e.g., Normalized Collision Energy of 15, 25, and 40%) or a single higher energy (e.g., 30 eV) to generate a comprehensive fragmentation spectrum.

  • Mass Spectrometry Method 2: In-Source Fragmentation (ISF) Analysis

    • Rationale: This advanced technique is designed to overcome the dominance of the pyrrolidine fragment. By increasing source voltages (e.g., cone voltage or skimmer voltage), fragmentation is induced before the mass analyzer. This cleaves the labile C-N bond, allowing the less-basic pyrazole-core ion to be mass-selected for a true MS/MS experiment.[2][3] This provides a much richer spectrum for the core, which is invaluable for identifying substituents on the pyrazole ring.

    • Protocol:

      • Infuse the sample directly or perform an injection while keeping the LC flow constant.

      • In the MS source settings, gradually increase the cone voltage (or equivalent parameter) while monitoring the MS1 spectrum. Observe the disappearance of the [M+H]⁺ ion (e.g., m/z 138.1) and the appearance of the pyrazole-core ion (e.g., m/z 69.0 from neutral loss of C₄H₇N).

      • Record the optimal source voltage that maximizes the intensity of this in-source fragment.

      • Set up a new targeted MS/MS method. Instead of selecting the original [M+H]⁺ as the precursor, select the m/z of the in-source fragment.

      • Perform an MS/MS scan on this new precursor using a collision energy ramp as in the standard method.

Data Interpretation: A Comparative Summary

By comparing the spectra from these methods, a complete picture emerges. The data should be summarized to highlight key differences between analogs.

Table 1: Predicted Key Fragments for this compound and a Hypothetical Derivative

Fragment DescriptionProposed StructureParent Compound (R=H) m/zPhenyl-Substituted Derivative (R=Ph on Pyrazole) m/zMethod of Observation
[M+H]⁺ Protonated Molecule138.1214.1MS1
Pyrrolidine-driven Fragment [C₄H₈N]⁺70.170.1Standard MS/MS (Dominant)
Pyrazole-core (via ISF) [C₃H₄N₂R]⁺69.0145.1ISF-MS/MS (Precursor)
HCN Loss from ISF Core [C₂H₃NR]⁺42.0118.1ISF-MS/MS (Fragment)

Analysis of Comparative Data:

  • Substituent on Pyrrolidine Ring: A modification on the pyrrolidine ring would result in a mass shift of the dominant m/z 70.1 fragment in the standard MS/MS spectrum. The fragments observed in the ISF-MS/MS experiment would remain unchanged.

  • Substituent on Pyrazole Ring: As shown in Table 1, a modification on the pyrazole ring (e.g., adding a phenyl group, +76 Da) will not change the m/z of the pyrrolidine-driven fragment (m/z 70.1). However, it will dramatically shift the mass of the precursor ion for the ISF-MS/MS experiment and all of its subsequent fragments. This comparative logic allows for the unambiguous assignment of substituent positions.

Conclusion

The LC-MS/MS fragmentation of this compound derivatives is characterized by a predictable competition between charge retention on the basic pyrrolidine moiety and fragmentation of the pyrazole core. While standard CID experiments are excellent for confirming the pyrrolidine substructure, they can obscure vital information from the rest of the molecule. By employing a comparative workflow that includes both standard collision-induced dissociation and targeted in-source fragmentation, researchers can unlock a comprehensive set of fragments. This dual-pronged approach provides a robust and self-validating system for the confident structural elucidation, impurity identification, and metabolite characterization of this important class of compounds, accelerating the drug development pipeline.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • How Integrated LC-MS Advances Small Molecule Screening. (2026, January 6). Danaher Life Sciences.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Organic Mass Spectrometry.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020, April 20). West Virginia University Research Repository. Retrieved February 23, 2026, from [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 9). PubMed. Retrieved February 23, 2026, from [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (2003). Rapid Communications in Mass Spectrometry. Retrieved February 23, 2026, from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2021, August 9). Office of Justice Programs. Retrieved February 23, 2026, from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 8). Journal of the American Society for Mass Spectrometry. Retrieved February 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Chiral 1-(Pyrrolidin-3-YL)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a drug candidate is not a trivial detail; it is a cornerstone of its safety and efficacy profile.[1][2] Chiral molecules, such as 1-(pyrrolidin-3-yl)-1H-pyrazole and its derivatives, often exhibit enantiomer-specific biological activity. One enantiomer may be a potent therapeutic, while its mirror image could be inactive or, in the worst case, contribute to toxicity.[2][3] Therefore, the precise measurement of enantiomeric excess (ee) is a non-negotiable step in the synthetic and drug development workflow.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for validating the enantiomeric excess of this compound. We move beyond mere protocols to explore the causality behind methodological choices, ensuring that the techniques described are not only accurate but also self-validating. Our focus is on providing actionable insights grounded in established scientific principles, enabling you to select and implement the optimal strategy for your research and development needs.

The Analytical Imperative: Choosing Your Method

The selection of an analytical technique for ee determination is a critical decision influenced by the stage of drug development, required throughput, sample availability, and the specific physicochemical properties of the analyte. The this compound scaffold contains a secondary amine within the pyrrolidine ring, a key functional group that serves as a handle for several analytical techniques, and a pyrazole moiety that provides a useful chromophore for UV detection.

The following sections dissect the most powerful and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

cluster_0 General Workflow for Chiral Purity Analysis Synthesis Asymmetric Synthesis of Pyrrolidinyl-Pyrazole MethodSelection Select Analytical Method (HPLC, SFC, NMR) Synthesis->MethodSelection RacemicStd Synthesize/Obtain Racemic Standard RacemicStd->MethodSelection SamplePrep Sample Preparation (Dissolution/Derivatization) MethodSelection->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis DataProc Data Processing (Peak Integration/Signal Analysis) Analysis->DataProc eeCalc Calculate Enantiomeric Excess ee (%) = |(Area1 - Area2)| / |(Area1 + Area2)| * 100 DataProc->eeCalc

Caption: General workflow from synthesis to chiral analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its high resolution, robustness, and versatility.[4][5] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expertise & Experience: The key to a successful chiral HPLC separation is the selection of the CSP. For molecules like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most effective starting point.[6][7][8][9] These phases offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The secondary amine of the pyrrolidine ring is a crucial interaction point.

Experimental Protocol: Direct Chiral HPLC
  • Column Selection:

    • Primary Choice: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H. These are known for their broad applicability to nitrogen-containing heterocyclic compounds.[9][10][11]

    • Rationale: These CSPs provide a complex chiral environment with grooves and cavities where enantiomers can form transient diastereomeric complexes with differing stabilities.

  • Mobile Phase Preparation:

    • Typical Composition: A mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.[10][12]

    • Additive: A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often crucial.

    • Causality: The basic additive is necessary to suppress the interaction of the basic pyrrolidine nitrogen with residual acidic silanols on the silica support, thereby improving peak shape and preventing tailing.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.[12]

    • Prepare a solution of the racemic standard at the same concentration. This is a critical self-validating step to unambiguously identify the retention times of both enantiomers.[12]

  • HPLC System and Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 210-230 nm.[12]

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) and resolution (Rs) of the two enantiomers.

    • Inject the test sample.

    • Integrate the peak areas (Area1, Area2) for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering faster separations and reduced solvent consumption.[6][13] It uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, enabling high flow rates without excessive backpressure.

Expertise & Experience: SFC is particularly advantageous for preparative separations due to the ease of removing CO₂ post-collection. For analytical purposes, its high speed makes it ideal for high-throughput screening environments. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[14][15]

Experimental Protocol: Chiral SFC
  • Column Selection: Similar to HPLC, polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent choices. Immobilized CSPs are often preferred for their enhanced robustness with a wider range of co-solvents.[6]

  • Mobile Phase:

    • Composition: Supercritical CO₂ modified with a polar organic solvent (co-solvent), typically methanol, ethanol, or isopropanol.

    • Additive: A basic additive like diethylamine or ammonia is almost always required for basic analytes like this to achieve good peak shape.[13]

  • Sample Preparation: Dissolve the sample (and a racemic standard) in the co-solvent or a compatible alcohol at ~1 mg/mL.

  • SFC System and Conditions:

    • Co-solvent Gradient: A typical screening gradient might run from 5% to 40% co-solvent over 5-10 minutes.

    • Flow Rate: 2.0 - 4.0 mL/min.

    • Backpressure: 100 - 150 bar.

    • Column Temperature: 35 - 40 °C.

    • Detection: UV/PDA detector.

  • Data Analysis: The process is identical to that of HPLC, involving the integration of peak areas from the chromatogram of the test sample after identifying peaks using the racemic standard.

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage by analyzing the sample in solution without chromatographic separation. This can be a very rapid method for determining ee. The core principle is to convert the enantiomers into diastereomers (covalently or non-covalently), which are distinguishable in the NMR spectrum.[12]

Using Chiral Solvating Agents (CSAs)

This method involves the simple addition of an enantiomerically pure CSA to the NMR tube containing the analyte.[16] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals in the ¹H NMR spectrum.

Expertise & Experience: The choice of CSA is critical. For a secondary amine like this compound, acidic CSAs that can form a strong hydrogen bond or acid-base interaction are most effective. BINOL (1,1'-bi-2-naphthol) and its derivatives are excellent candidates.[17][18] The success of the method depends on achieving a fast and reversible equilibrium between the free and complexed species.

Experimental Protocol: CSA-NMR
  • Materials:

    • Analyte (~5 mg).

    • Enantiopure CSA (e.g., (R)-BINOL or (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).[18]

    • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆). Non-polar solvents are often best to maximize host-guest interactions.[18]

  • Procedure:

    • Dissolve the analyte in ~0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA to the tube (start with ~1.0 equivalent).

    • Shake well and acquire another ¹H NMR spectrum.[17]

    • Trustworthiness: The ratio of CSA to analyte may need to be optimized to achieve the best signal separation. Running a spectrum on the racemic standard with the CSA is essential to confirm which signals correspond to which diastereomeric complex.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the analyte are most likely to show separation.

    • Carefully integrate the areas of these two signals.

    • Calculate the ee based on the ratio of the integrals.

Using Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

This classic method involves covalently reacting the chiral analyte with an enantiopure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form stable diastereomers.[19] This method is not only excellent for determining ee but can also be used to assign the absolute configuration of the chiral center.[20][21]

Expertise & Experience: The secondary amine of the pyrrolidine ring is a perfect reaction site for forming a stable Mosher's amide. The reaction is typically robust and high-yielding. The presence of the -CF₃ group in the Mosher's reagent provides a clean signal in the ¹⁹F NMR spectrum, which is often baseline-separated and free from the complexities of the ¹H spectrum, making integration highly accurate.[22]

Experimental Protocol: Mosher's Amide Formation and Analysis
  • Materials:

    • Chiral amine (~2-5 mg).

    • (R)-(-)-MTPA-Cl ((R)-Mosher's acid chloride) and (S)-(+)-MTPA-Cl.

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • A non-nucleophilic base (e.g., pyridine or triethylamine).

  • Procedure (Self-Validating Two-Sample Protocol):

    • Reaction 1: In an NMR tube, dissolve the chiral amine in ~0.5 mL of CDCl₃. Add ~1.5 equivalents of pyridine, followed by ~1.2 equivalents of (R)-MTPA-Cl.

    • Reaction 2: In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl.

    • Rationale: Preparing both diastereomers separately is the most rigorous approach for absolute configuration assignment, though for ee determination alone, reacting the mixture with one enantiomer of the CDA is sufficient.[19]

    • Allow the reactions to proceed to completion (monitor by TLC or NMR).

  • NMR Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra for the reaction mixture(s).

    • In the ¹⁹F NMR spectrum of the derivatized analyte mixture, two singlets corresponding to the two diastereomers should be visible.

    • Integrate the areas of these two singlets to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.[22]

    • Calculate ee from the integration values.

Vibrational Circular Dichroism (VCD)

VCD is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23] Its primary strength lies in the unambiguous determination of absolute configuration by comparing the experimental VCD spectrum to one predicted by ab initio quantum chemistry calculations.[1][24][25]

Expertise & Experience: While VCD is not a high-throughput method for routine ee determination, it is the ultimate tool for confirming the absolute stereochemistry of a newly synthesized chiral compound. For a drug development professional, establishing the absolute configuration early is a critical milestone. The technique requires specialized instrumentation and expertise in computational chemistry.

The process involves measuring the experimental VCD spectrum of an enantiomerically enriched sample and comparing it to the calculated spectrum for a known configuration (e.g., the R-enantiomer). A match confirms the configuration; an inverted (mirror-image) spectrum indicates the opposite configuration.[1]

Comparative Summary of Methodologies

FeatureChiral HPLCChiral SFCNMR with CSANMR with CDA (Mosher's)Vibrational Circular Dichroism (VCD)
Primary Use High-precision ee determinationFast ee determination, preparativeRapid ee screeningHigh-precision ee, Absolute ConfigurationAbsolute Configuration
Principle Chromatographic SeparationChromatographic SeparationDiastereomeric ComplexationDiastereomeric DerivatizationDifferential IR Absorption
Sample Throughput MediumHighHighLow to MediumLow
Sensitivity High (µg/mL)High (µg/mL)Low (mg scale)Low (mg scale)Low (mg scale)
Accuracy/Precision ExcellentExcellentGoodExcellentN/A for ee
Destructive? No (analytical scale)No (analytical scale)NoYes (covalent modification)No
Key Advantage Robust, widely availableFast, "green"Very fast, no derivatizationProvides absolute configurationUnambiguous absolute configuration
Key Limitation Slower than SFCRequires specialized equipmentLower precision, matrix effectsSample must be pure, derivatizationRequires computation, low throughput
Cost (Instrument) ModerateHighModerate (standard NMR)Moderate (standard NMR)Very High

Decision-Making Framework

Choosing the right analytical tool is paramount for efficiency and data integrity. The following decision tree provides a logical pathway for selecting the most appropriate method based on your analytical goals.

cluster_ee ee Determination Path cluster_ac Absolute Configuration Path Start What is the primary analytical goal? Goal_ee Routine ee Determination Start->Goal_ee Goal_AbsConfig Determine Absolute Configuration Start->Goal_AbsConfig Throughput Need High Throughput? Goal_ee->Throughput Sample_Type Is sample crystalline? Goal_AbsConfig->Sample_Type SFC Use Chiral SFC Throughput->SFC Yes HPLC Use Chiral HPLC Throughput->HPLC No (High Precision Needed) NMR_CSA Use NMR with CSA (for rapid screening) Throughput->NMR_CSA Yes (No chromatography desired) XRay Use X-Ray Crystallography (Gold Standard) Sample_Type->XRay Yes VCD Use VCD (Unambiguous, for oils/solutions) Sample_Type->VCD No Mosher Use Mosher's Acid Analysis (NMR) (Classic, reliable method) Sample_Type->Mosher No (VCD not available)

Caption: Decision tree for analytical method selection.

Conclusion

Validating the enantiomeric excess of chiral intermediates like this compound is a critical quality control point in pharmaceutical research and development. While chiral HPLC remains the benchmark for its precision and reliability, chiral SFC offers a compelling high-throughput and environmentally friendlier alternative. For rapid screening where chromatographic method development is a bottleneck, NMR with chiral solvating agents provides a powerful solution. When the goal extends beyond purity to the unambiguous assignment of absolute configuration, Mosher's acid analysis offers a robust, NMR-based solution, while VCD stands as a definitive, albeit resource-intensive, technique for non-crystalline materials.

By understanding the principles, advantages, and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy, ensuring the stereochemical integrity of their compounds and accelerating the journey from discovery to development.

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  • Gašper, M., & Ilc, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 166-173. [Link]

  • How I Used Mosher Esters in my PhD. (2023). YouTube. [Link]

  • Bakulina, O., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(13), 2059-2066. [Link]

  • Khan, I., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33429-33448. [Link]

  • Ng'ang'a, M. M., & Rasha, L. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

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A Predictive Guide to the Coordination Chemistry of 1-(Pyrrolidin-3-YL)-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Hybrid Ligand

The 1-(Pyrrolidin-3-YL)-1H-pyrazole scaffold represents a compelling, yet underexplored, ligand in coordination chemistry. Its hybrid structure, featuring a potentially coordinating pyrazole ring and a versatile pyrrolidine moiety, offers a unique combination of electronic and steric properties. The pyrazole group is a well-established N-donor ligand known for forming stable complexes with a wide range of metal ions[1][2]. The adjacent pyrrolidine ring introduces a non-planar, saturated heterocyclic system that can influence the steric environment around the metal center and potentially participate in secondary coordination or hydrogen bonding interactions.

Despite its potential, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases reveals a notable absence of X-ray crystal structures for metal complexes of this compound. This guide, therefore, aims to provide a predictive and comparative analysis to inform researchers on the likely coordination behavior of this ligand and to offer a practical starting point for its synthesis and crystallization in metal complexes. By examining the crystallographic data of structurally analogous ligands, we can infer the potential coordination modes, steric influences, and supramolecular interactions of this compound, thereby accelerating its application in areas such as catalysis, materials science, and medicinal chemistry.

Comparative Analysis of Structurally Related Ligands

To predict the coordination behavior of this compound, we will analyze the X-ray crystal structures of complexes containing ligands with similar structural motifs. The key features of our target ligand are the N-substituted pyrazole ring and the pyrrolidine substituent. Therefore, we will consider analogues that incorporate these or similar functionalities.

A relevant point of comparison is the coordination chemistry of other N-substituted pyrazole derivatives. Pyrazoles are known to coordinate to metal ions primarily through the pyridine-like N2 atom[3]. The substituent at the N1 position can significantly influence the steric and electronic properties of the ligand.

Another important aspect to consider is the potential for the pyrrolidine ring to act as a secondary coordination site. While the pyrazole nitrogen is the more likely primary donor, the pyrrolidine nitrogen can also coordinate to a metal center, potentially leading to bidentate chelation.

Let's consider a hypothetical scenario where a crystal structure of a related complex, for instance, a complex of a pyrazole ligand with a nitrogen-containing side chain, is available. In such a case, we would analyze the following parameters:

ParameterObservation in Analogous ComplexPredicted Implication for this compound Complexes
Coordination Mode Monodentate via pyrazole N2The pyrazole nitrogen is the most likely primary coordination site.
Bidentate (chelation) via pyrazole N2 and side-chain NThe pyrrolidine nitrogen could potentially coordinate, leading to a chelate ring.
Bridging via pyrazole N1 and N2Less likely for N-substituted pyrazoles but possible under certain conditions.
Metal-Ligand Bond Lengths M-N(pyrazole) distancesExpected to be in the typical range for metal-nitrogen bonds.
Ligand Conformation Orientation of the substituent relative to the pyrazole ringThe pyrrolidine ring will likely adopt a specific pucker to minimize steric hindrance.
Supramolecular Interactions Hydrogen bonding involving the ligandThe N-H group of the pyrrolidine can act as a hydrogen bond donor.

Predicted Coordination Modes of this compound

Based on the fundamental principles of coordination chemistry and the analysis of related structures, we can predict several possible coordination modes for this compound.

Monodentate Coordination

The most probable coordination mode is monodentate, where the ligand binds to the metal center exclusively through the N2 atom of the pyrazole ring. This is the most common coordination mode for N-substituted pyrazoles.

Caption: Predicted monodentate coordination of this compound.

Bidentate (Chelating) Coordination

A more intriguing possibility is bidentate coordination, where both the pyrazole N2 atom and the pyrrolidine nitrogen atom bind to the same metal center, forming a chelate ring. The feasibility of this mode depends on the flexibility of the pyrrolidin-3-yl linker and the preferred coordination geometry of the metal ion.

Caption: Predicted bidentate (chelating) coordination mode.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and crystallization of this compound and its metal complexes. These are based on established methodologies for similar compounds[4][5].

Synthesis of this compound

This synthesis can be approached through the reaction of a suitable pyrrolidine precursor with a pyrazole-forming reagent.

Step-by-Step Protocol:

  • Protection of Pyrrolidine: Start with a commercially available 3-aminopyrrolidine derivative where the nitrogen is protected, for example, with a Boc group (tert-butoxycarbonyl).

  • Reaction with 1,1,3,3-Tetramethoxypropane: React the protected 3-aminopyrrolidine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the pyrazole ring.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Purification: Purify the final product by column chromatography or crystallization.

Synthesis_Workflow A Boc-3-aminopyrrolidine D Reaction A->D B 1,1,3,3-Tetramethoxypropane B->D C Acid Catalyst C->D E Protected Ligand D->E F Deprotection (TFA/HCl) E->F G This compound F->G H Purification G->H

Caption: Proposed synthetic workflow for this compound.

Crystallization of a Hypothetical Metal Complex

The following is a general procedure for attempting the crystallization of a metal complex, for example, with copper(II) chloride.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Metal Salt Solution: In a separate container, dissolve an equimolar amount of a metal salt (e.g., CuCl₂) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A color change may be observed, indicating complex formation.

  • Crystallization: Several methods can be employed for crystallization:

    • Slow Evaporation: Leave the resulting solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: Place the solution in a small vial, and then place this vial inside a larger, sealed container with a small amount of a less polar solvent (e.g., diethyl ether or hexane) as the anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the complex and promoting crystallization.

    • Layering: Carefully layer a less dense, miscible anti-solvent on top of the complex solution. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

Conclusion and Future Directions

While the absence of experimental crystallographic data for this compound complexes presents a current knowledge gap, this guide provides a robust framework for initiating research in this area. Through comparative analysis of structurally similar ligands, we predict that this versatile molecule can adopt at least monodentate and potentially bidentate coordination modes. The provided synthetic and crystallization protocols offer a practical starting point for researchers to explore the rich coordination chemistry of this promising ligand.

Future experimental work should focus on systematically reacting this compound with a variety of transition metals and characterizing the resulting complexes using single-crystal X-ray diffraction. This will not only validate the predictions made in this guide but also open up new avenues for the application of these novel complexes in diverse fields of chemical science.

References

Please note that as no direct crystallographic data for the target complexes were found, the references below pertain to the synthesis, characterization, and coordination chemistry of related pyrazole and pyrrolidine compounds, which have informed the predictive analysis in this guide.

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). RSC Publications. Retrieved February 23, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). International Journal of Pharmaceutical Sciences and Research.
  • La Monica, G., & Ardizzoia, G. A. (2000). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Coordination Chemistry Reviews, 203(1), 151-218.
  • Al-Abbasee, M. J. T., et al. (2025). Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine. Advanced Journal of Chemistry, Section A, 8(4), 716-725.
  • Singh, P., et al. (2022).
  • Trofimenko, S. (1999). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 99(7), 1781-1838.
  • 1-methyl-5-(pyrrolidin-3-yl)-1h-pyrazole hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Akhtar, J., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2393-2403.
  • Baxendale, I. R., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Organic Letters, 22(15), 5875-5879.
  • 1-methyl-3-(pyrrolidin-3-yl)-1h-pyrazole. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Dalvi, N., et al. (2012). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Journal of the Korean Chemical Society, 56(3), 346-350.
  • R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Ali, A., et al. (2023).
  • Kumar, S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
  • 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1237-1239.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry.
  • Structure of pyrazole, pyrazoline, pyrazolidine, and their different isomeric forms. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Carlucci, C., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(Pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 1-(Pyrrolidin-3-yl)-1H-pyrazole . As a Senior Application Scientist, I have structured this content to prioritize operational safety, regulatory compliance, and chemical logic.

Emergency Safety Overview

STOP & READ: Before handling waste, verify the chemical state. This compound contains a secondary amine (pyrrolidine) and an aromatic azole.[1] It functions as a strong organic base .[1]

Critical Hazard Operational Implication
Corrosivity / Irritation The pyrrolidine moiety is highly basic (pKa ~11).[1] Direct contact can cause chemical burns to skin and eyes.[1]
Incompatibility VIOLENT REACTION RISK. Never mix directly with strong acids, acid chlorides, or strong oxidizers.[1][2]
Toxicity Treat as acutely toxic if swallowed.[1] Pyrazole derivatives may possess systemic toxicity.[1]
Chemical Characterization & Waste Logic

To dispose of this chemical safely, you must understand why it behaves the way it does.[1] We utilize a Functional Group Analysis to determine the waste stream.

  • Structure: A pyrrolidine ring (saturated 5-membered amine) attached to a pyrazole (unsaturated 5-membered diazole).[1]

  • Reactivity: The pyrrolidine nitrogen is the primary basic center.[1] It will readily accept protons, generating heat.[1]

  • Physical State: Typically a solid (or viscous oil) in its free base form; often supplied as a hydrochloride salt (solid).[1]

Physicochemical Data for Disposal Planning

PropertyValue / CharacteristicRelevance to Disposal
CAS Number 917505-13-6 (HCl salt) / 1246543-31-6 (Free base)Use for waste manifest labeling.[1]
Acidity (pKa) ~11.0 (Pyrrolidine N), ~2.5 (Pyrazole N)Classifies waste as Alkaline/Basic .[1]
Solubility Soluble in water, methanol, DMSO.[1]Allows for dilution/dissolution prior to disposal.[1]
Flash Point >100°C (Predicted)Likely not "Ignitable" (D001) unless in solvent.[1]
Waste Classification (RCRA & EPA)

In the United States, this compound is not explicitly "P" or "U" listed.[1] However, it must be characterized by its properties:

  • Waste Code D002 (Corrosive): If the waste is an aqueous solution with pH ≥ 12.5.[1]

  • Waste Stream: Organic Alkaline (Base) Waste .[1]

  • DOT Shipping Name (for waste): Polyamines, solid, corrosive, n.o.s. (this compound) or Corrosive solids, n.o.s.[1]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid/Stock

Use this protocol for expired shelf stock or surplus dry powder.[1]

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a fume hood.[1][3]

  • Solubilization (Preferred):

    • Dissolve the solid in a combustible solvent (e.g., Methanol or Ethanol).[1]

    • Reasoning: Incinerators operate best with liquid feeds.[1] Creating a solution ensures uniform combustion.[1]

  • Containerization:

    • Transfer the solution to a High-Density Polyethylene (HDPE) waste container.[1]

    • CRITICAL: Ensure the container is labeled "Organic Waste - Basic/Alkaline" .[1]

  • Labeling:

    • List components: "Methanol (90%), this compound (10%)".[1]

    • Check hazards: Flammable, Corrosive, Toxic.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction byproducts.

  • Segregation:

    • Isolate the waste stream.[1][3][4][5] DO NOT pour into the "General Organic" drum if that drum contains acidic byproducts (e.g., acetic acid, HCl).[1]

  • pH Check:

    • Check the pH of the mixture.[1] If pH < 4, neutralize slowly with Sodium Bicarbonate before combining with general organic waste to prevent heat generation in the drum.[1]

  • Transfer:

    • Pour into the Alkaline Organic Waste container.

Scenario C: Contaminated Debris (Gloves, Wipes) [1]
  • Bagging:

    • Place contaminated solids in a clear hazardous waste bag (4-mil thickness).[1]

  • Tagging:

    • Tag as "Solid Debris contaminated with Organic Bases".[1]

  • Disposal:

    • Ship for Macro-encapsulation or Incineration .[1]

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalFlow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure/Stock) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid IsDebris Contaminated Debris StateCheck->IsDebris Dissolve Dissolve in MeOH/EtOH IsSolid->Dissolve Preferred SolidWaste Solid Hazardous Waste (Incineration) IsSolid->SolidWaste Alternative CheckAcid Check for Acid Incompatibility IsLiquid->CheckAcid IsDebris->SolidWaste Dissolve->CheckAcid LiquidWaste Organic Alkaline Waste Stream (High BTU Incineration) CheckAcid->LiquidWaste No Acids Present CheckAcid->LiquidWaste Neutralized

Figure 1: Decision tree for the segregation of amino-pyrazole waste streams.[1] Note the critical check for acid incompatibility to prevent exothermic reactions.

Accidental Release Measures (Spill Protocol)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Remove ignition sources. The free base may emit amine vapors.[1]

  • PPE Up: Wear a respirator (N95 or organic vapor cartridge) if powder/dust is present.[1]

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust, then scoop into a bag.[1]

    • Liquids: Absorb with Vermiculite or Dry Sand .[1]

    • Contraindication: Do NOT use sawdust (combustible) if the chemical is concentrated.[1]

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to neutralize the base, followed by water.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46318284, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.